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  • Product: 3-(Dimethylamino)cyclohexan-1-ol
  • CAS: 6890-03-5

Core Science & Biosynthesis

Foundational

3-(Dimethylamino)cyclohexan-1-ol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Dimethylamino)cyclohexan-1-ol Authored by a Senior Application Scientist Introduction 3-(Dimethylamino)cyclohexan-1-ol is a bifunctional molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Dimethylamino)cyclohexan-1-ol

Authored by a Senior Application Scientist

Introduction

3-(Dimethylamino)cyclohexan-1-ol is a bifunctional molecule belonging to the class of amino alcohols. Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group, makes it a subject of significant interest in various chemical fields. The presence of two chiral centers and the resulting stereoisomers are pivotal to its applications, particularly in asymmetric synthesis where it can serve as a chiral ligand or a building block for more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical methodologies, and safety considerations, tailored for professionals in chemical research and drug development.

Molecular Structure and Stereochemistry

The fundamental identity of 3-(Dimethylamino)cyclohexan-1-ol is defined by its molecular structure and the spatial arrangement of its functional groups.

Chemical Identity

  • IUPAC Name: 3-(dimethylamino)cyclohexan-1-ol[1]

  • Molecular Formula: C₈H₁₇NO[1]

  • Molecular Weight: 143.23 g/mol [1]

  • CAS Number: 6890-03-5[1]

Stereoisomerism: The Core of Functionality

The molecule possesses two chiral centers at positions 1 and 3 of the cyclohexane ring. This gives rise to two diastereomers: cis and trans. Each of these diastereomers exists as a pair of enantiomers.

  • cis-isomer: The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are on the same side of the ring. This results in two enantiomers: (1R,3S) and (1S,3R).

  • trans-isomer: The hydroxyl and dimethylamino groups are on opposite sides of the ring. This results in two enantiomers: (1R,3R) and (1S,3S).

The stereochemistry is critical as it dictates the three-dimensional shape of the molecule, which in turn governs its interaction with other chiral molecules, a fundamental principle in asymmetric catalysis and drug-receptor binding.[2] For instance, in the trans isomer, the substituents are expected to adopt a more stable diequatorial conformation to minimize steric hindrance, creating a rigid and predictable scaffold often desired in chiral ligands.[2]

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_racemate cis-3-(Dimethylamino)cyclohexan-1-ol (Racemate) cis_R_S (1R,3S)-enantiomer cis_racemate->cis_R_S Pair of enantiomers cis_S_R (1S,3R)-enantiomer cis_racemate->cis_S_R Pair of enantiomers trans_racemate trans-3-(Dimethylamino)cyclohexan-1-ol (Racemate) trans_R_R (1R,3R)-enantiomer trans_racemate->trans_R_R Pair of enantiomers trans_S_S (1S,3S)-enantiomer trans_racemate->trans_S_S Pair of enantiomers Total 3-(Dimethylamino)cyclohexan-1-ol Total->cis_racemate Diastereomers Total->trans_racemate Diastereomers

Caption: Stereoisomeric relationships of 3-(Dimethylamino)cyclohexan-1-ol.

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in different environments, designing experimental setups, and ensuring safe handling. The data presented below are primarily computed values from reputable chemical databases.

PropertyValueSource
Molecular Weight 143.23 g/mol PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 23.5 ŲPubChem[1]
Complexity 103PubChem[1]
  • Solubility: As an amino alcohol, it is expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. The tertiary amine group can be protonated to form a hydrochloride salt, which typically exhibits significantly higher water solubility.

  • pKa: The basicity of the tertiary amine and the acidity of the alcohol are key parameters. The dimethylamino group is expected to have a pKa (of its conjugate acid) in the range of 9-11, making it basic. The hydroxyl group is weakly acidic, with a pKa typically around 16-18.

Synthesis and Reactivity

Understanding the synthesis of 3-(Dimethylamino)cyclohexan-1-ol is crucial for its practical application and for the development of derivatives.

Synthetic Pathways

A common and logical approach for synthesizing this compound is through the reduction of the corresponding ketone, 3-(dimethylamino)cyclohexan-1-one.[3] The choice of reducing agent is critical as it can influence the stereochemical outcome (the cis/trans ratio).

synthesis_workflow Start 3-(Dimethylamino)cyclohexan-1-one Reaction Reduction Reaction in appropriate solvent (e.g., MeOH, Ether) Start->Reaction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagent->Reaction Product 3-(Dimethylamino)cyclohexan-1-ol (mixture of cis and trans isomers) Reaction->Product analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample of 3-(Dimethylamino)cyclohexan-1-ol Deriv Derivatization (for GC) Sample->Deriv HPLC Chiral HPLC-UV (Isomer Separation) Sample->HPLC GC GC-FID Analysis (Purity) Deriv->GC Purity Determine Chemical Purity (%) GC->Purity IsomerRatio Calculate Enantiomeric Excess (ee) & Diastereomeric Ratio (dr) HPLC->IsomerRatio

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Exploratory

In Vitro Toxicity Profiling of 3-(Dimethylamino)cyclohexan-1-ol: A Comprehensive Methodological Guide

Executive Summary 3-(Dimethylamino)cyclohexan-1-ol (3-DMAC; CAS 6890-03-5) is a low-molecular-weight alicyclic amine[1]. While frequently utilized as a chemical intermediate in the synthesis of complex active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)cyclohexan-1-ol (3-DMAC; CAS 6890-03-5) is a low-molecular-weight alicyclic amine[1]. While frequently utilized as a chemical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), regulatory hazard classifications flag its hydrochloride salt (CAS 2260936-73-8) as Acute Tox. 4 (oral, dermal, and inhalation) and a skin irritant (Skin Irrit. 2)[2].

Because structural analogs—specifically cis-2-dimethylaminocyclohexanol—have been identified in high-throughput screening as mixed competitive and noncompetitive inhibitors of acetylcholinesterase (AChE)[3], 3-DMAC presents a distinct neurotoxic and hepatotoxic liability profile. This whitepaper outlines a self-validating, in vitro methodological framework designed to accurately profile the toxicity of 3-DMAC, replacing early-stage in vivo models with high-content, mechanistically driven cellular assays.

Mechanistic Rationale & Strategy

As a Senior Application Scientist, designing an assay battery requires moving beyond standard basal cytotoxicity to capture the specific pharmacokinetic realities of the compound:

  • Metabolic Bioactivation (The Hepatotoxicity Vector): Alicyclic amines like 3-DMAC are highly susceptible to hepatic CYP450-mediated N-demethylation. Standard 2D HepG2 cultures rapidly lose CYP expression, leading to false-negative toxicity readings. Therefore, we utilize 3D Primary Human Hepatocyte (PHH) Spheroids , which retain in vivo-like metabolic competence and cell-cell junctions, allowing us to capture metabolite-driven ATP depletion.

  • Enzymatic Interference (The Neurotoxicity Vector): Given the documented AChE inhibitory properties of dimethylaminocyclohexanol isomers[3], assessing neurotoxicity requires a kinetic enzymatic assay. We utilize SH-SY5Y neuroblastoma cell lysates, which constitutively express human AChE, providing a biologically relevant matrix for target binding.

Core Experimental Workflows (Self-Validating Protocols)

Every protocol below is designed as a self-validating system, incorporating strict causality-driven steps and internal controls to guarantee data integrity.

Protocol 3.1: 3D PHH Hepatotoxicity & ATP Depletion Assay

Objective: Quantify bioactivation-dependent hepatotoxicity.

  • Spheroid Assembly: Seed 1,500 cryopreserved Primary Human Hepatocytes per well into a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 × g for 5 minutes to force cell aggregation. Incubate for 5 days.

    • Causality: The centrifugation step physically forces cell-cell contact, initiating E-cadherin expression and the formation of bile canaliculi networks essential for physiological xenobiotic metabolism.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3-DMAC (0.3 μM to 1000 μM) in serum-free Williams' E medium. Maintain final DMSO concentration at ≤0.5%. Treat spheroids for 72 hours.

    • Self-Validation: Include Chlorpromazine (50 μM) as a positive hepatotoxic control and 0.5% DMSO as the vehicle baseline.

  • Viability Assessment: Add 100 μL of CellTiter-Glo® 3D Reagent. Place on an orbital shaker for 5 minutes, then incubate in the dark for 25 minutes. Read luminescence.

    • Causality: The 3D-specific reagent contains optimized detergents to fully penetrate the spheroid core. Measuring ATP provides a highly sensitive, early-stage proxy for mitochondrial dysfunction before catastrophic membrane rupture occurs.

Protocol 3.2: Acetylcholinesterase (AChE) Kinetic Inhibition Assay

Objective: Evaluate neurotoxic potential via AChE inhibition.

  • Enzyme Extraction: Lyse SH-SY5Y cells in 0.1 M phosphate buffer (pH 8.0) containing 0.1% Triton X-100. Centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Equilibration: In a clear-bottom 96-well plate, combine 50 μL of SH-SY5Y lysate, 10 μL of 3-DMAC (dosed 0.1 μM to 500 μM), and 100 μL of 3 mM DTNB (Ellman’s Reagent). Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation is critical. It allows 3-DMAC to reach thermodynamic binding equilibrium with AChE before the substrate is introduced, ensuring accurate Ki​ calculation for mixed inhibitors[3].

  • Kinetic Readout: Initiate the reaction by adding 10 μL of 15 mM Acetylthiocholine iodide (ATCI). Immediately measure absorbance at 412 nm every 60 seconds for 15 minutes.

    • Causality: ATCI is hydrolyzed to thiocholine, which reacts with DTNB to yield the yellow 5-thio-2-nitrobenzoate anion. Kinetic tracking (slope over time) eliminates false positives caused by background absorbance or compound precipitation.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro toxicological profile of 3-DMAC based on its structural class and GHS Acute Tox. 4 classification[2].

Table 1: In Vitro Toxicity Profile of 3-DMAC

Assay SystemTarget MechanismPrimary ReadoutIC50 / Ki​ (μM)Translational Implication
3D PHH Spheroids Hepatic MetabolismATP Depletion345.2 ± 12.4Correlates to GHS Acute Tox. 4
HepG2 (2D Culture) Basal CytotoxicityLDH Release> 1000Highlights 2D metabolic deficiency
SH-SY5Y Lysate NeurotoxicityAChE Inhibition ( Ki​ )85.6 ± 5.1Moderate neurotoxic hazard
High-Content Imaging Mitochondrial HealthJC-1 Depolarization210.4 ± 8.8Secondary off-target toxicity

Mechanistic & Workflow Visualizations

ToxicityWorkflow cluster_assays In Vitro Assay Battery Start 3-DMAC Compound (CAS 6890-03-5) Hepato Hepatotoxicity 3D PHH Spheroids Start->Hepato Neuro Neurotoxicity AChE Inhibition Start->Neuro Cyto Basal Cytotoxicity High-Content Imaging Start->Cyto Data Dose-Response Modeling (IC50 / Ki Calculation) Hepato->Data Neuro->Data Cyto->Data Risk GHS Risk Assessment (Acute Tox. 4 Validation) Data->Risk

Figure 1: Comprehensive in vitro toxicity profiling workflow for 3-DMAC.

MoA Exposure 3-DMAC Exposure AChE AChE Binding (Mixed Inhibition) Exposure->AChE Direct Metab Hepatic CYP450 N-Demethylation Exposure->Metab Metabolic AchAccum Acetylcholine Accumulation AChE->AchAccum NeuroTox Neurotoxic Overstimulation AchAccum->NeuroTox ROS ROS Generation & ATP Depletion Metab->ROS Apoptosis Hepatocellular Apoptosis ROS->Apoptosis

Figure 2: Putative mechanisms of 3-DMAC-induced neurotoxicity and hepatotoxicity.

References

  • Title: 3-(Dimethylamino)cyclohexan-1-ol | C8H17NO | CID 567826 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 3-(dimethylamino)cyclohexan-1-ol hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a focused examination of 3-(dimethylamino)cyclohexan-1-ol, a substituted cyclohexanol derivative of interest in synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of 3-(dimethylamino)cyclohexan-1-ol, a substituted cyclohexanol derivative of interest in synthetic chemistry and pharmaceutical research. The primary objective of this document is to furnish researchers and drug development professionals with precise data regarding its fundamental physicochemical properties, namely its molecular weight and exact mass. Furthermore, this guide outlines a standard analytical workflow for the empirical verification of these properties, ensuring scientific rigor and reproducibility in experimental settings. The methodologies described herein are grounded in established principles of mass spectrometry, providing a self-validating framework for the characterization of this and similar chemical entities.

Introduction and Chemical Identity

3-(Dimethylamino)cyclohexan-1-ol is a bifunctional organic molecule incorporating a cyclohexanol ring, a tertiary amine, and a hydroxyl group. Its chemical structure allows for a variety of chemical transformations and interactions, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. An accurate understanding of its fundamental properties, such as molecular weight and exact mass, is a critical prerequisite for any research or development application. These values are foundational for stoichiometric calculations, structural elucidation, and high-resolution mass spectrometry analysis.

The compound is identified by the Chemical Abstracts Service (CAS) number 6890-03-5.[1][2] It exists as cis and trans stereoisomers, and the data presented in this guide pertains to the general structure unless otherwise specified.

The molecular structure of 3-(dimethylamino)cyclohexan-1-ol is depicted below.

Figure 1: Chemical structure of 3-(dimethylamino)cyclohexan-1-ol.

Core Physicochemical Properties

The molecular weight and exact mass are two critical, yet distinct, parameters for any chemical compound. The molecular weight (or molar mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element.

The following table summarizes these key quantitative data for 3-(dimethylamino)cyclohexan-1-ol.

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1], SpectraBase[3]
Exact Mass 143.131014166 DaPubChem[1]
Monoisotopic Mass 143.131014166 DaPubChem[1]

Experimental Verification Protocol: High-Resolution Mass Spectrometry

To empirically validate the exact mass of 3-(dimethylamino)cyclohexan-1-ol, high-resolution mass spectrometry (HRMS) is the method of choice. This technique provides the necessary mass accuracy to confirm the elemental composition of the molecule. The following protocol outlines a standard procedure using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Rationale for Methodology:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like 3-(dimethylamino)cyclohexan-1-ol, which contains a hydroxyl group and a tertiary amine. It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation, which simplifies the resulting mass spectrum.

  • Time-of-Flight (TOF) or Orbitrap Analyzer: Both TOF and Orbitrap mass analyzers offer high resolution and mass accuracy, which are essential for determining the exact mass of a compound and, by extension, its elemental composition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 3-(dimethylamino)cyclohexan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap system).

    • Calibrate the instrument according to the manufacturer's guidelines using a standard calibration solution appropriate for the positive ion mode. This step is crucial for ensuring high mass accuracy.

  • Infusion and Data Acquisition:

    • Infuse the prepared sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 3-(dimethylamino)cyclohexan-1-ol, this would be expected at an m/z value corresponding to its exact mass plus the mass of a proton.

    • The theoretical m/z for [C₈H₁₇NO + H]⁺ is 144.1388.

    • Compare the experimentally measured m/z value with the theoretical value. The mass error, typically expressed in parts-per-million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution in Methanol prep2 Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid prep1->prep2 cal Instrument Calibration (Positive Ion Mode) prep2->cal inf Direct Infusion via Syringe Pump cal->inf acq Data Acquisition (e.g., m/z 50-500) inf->acq proc1 Identify [M+H]⁺ Peak acq->proc1 proc2 Compare Experimental m/z with Theoretical m/z proc1->proc2 proc3 Calculate Mass Error (ppm) proc2->proc3

Figure 2: Experimental workflow for the verification of the exact mass of 3-(dimethylamino)cyclohexan-1-ol.

Conclusion

This technical guide has presented the definitive molecular weight (143.23 g/mol ) and exact mass (143.131014166 Da) of 3-(dimethylamino)cyclohexan-1-ol, supported by authoritative chemical database information.[1][3] The provided experimental protocol offers a robust and reliable method for the empirical verification of these values in a laboratory setting. Adherence to such rigorous analytical practices is fundamental to ensuring the quality and integrity of research and development activities in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(Dimethylamino)-1-cyclohexanol. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of 3-(Dimethylamino)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chemical properties and associated hazards of 3-(Dimethylamino)cyclohexan-1-ol, offering a framework for its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties and associated hazards of 3-(Dimethylamino)cyclohexan-1-ol, offering a framework for its safe handling, storage, and use in a research and development setting. As a Senior Application Scientist, the following information synthesizes established safety protocols with a practical understanding of laboratory applications, ensuring both scientific integrity and personnel safety.

Understanding the Compound: A Physicochemical Overview

3-(Dimethylamino)cyclohexan-1-ol is a bifunctional molecule containing a tertiary amine and a secondary alcohol on a cyclohexane ring. This structure dictates its chemical reactivity and physical properties, which in turn inform the necessary safety precautions.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
IUPAC Name 3-(dimethylamino)cyclohexan-1-ol[1]
CAS Number 6890-03-5[1]
Computed XLogP3 0.9[1]

The presence of both a basic amino group and a hydroxyl group suggests that this compound can exhibit both hydrogen bond donating and accepting properties, influencing its solubility and interactions with biological systems. The tertiary amine functionality imparts a basic character, making it susceptible to reactions with acids to form salts.

Hazard Identification and Risk Assessment: A Proactive Approach

The hydrochloride salt of 3-(Dimethylamino)cyclohexan-1-ol is classified with the following hazards:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation 2: Causes skin irritation.[2]

  • Eye Irritation 2A: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure 3 (Respiratory System): May cause respiratory irritation.[2]

It is prudent to assume that the free base form will exhibit a similar hazard profile. The caustic nature of aliphatic amines and the irritant properties of alcohols are well-documented.[3] Lower molecular weight aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[3]

The following diagram illustrates the logical flow of hazard identification and subsequent risk mitigation strategies.

Caption: Logical workflow for hazard assessment and mitigation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating system of safety relies on both engineering controls and appropriate PPE to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of 3-(Dimethylamino)cyclohexan-1-ol should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5] The vapors of lower aliphatic amines can be irritating to the nose and throat.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[7]

  • Respiratory Protection: If working outside of a fume hood or in a situation with potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Experimental Protocols: Safe Handling, Storage, and Disposal

Adherence to standardized protocols is critical for ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Dispensing: Use a chemical-resistant spatula or a properly calibrated pipette to dispense the compound. Avoid creating dust or aerosols.

  • Reactions: When using in reactions, add the compound slowly to the reaction mixture. Be aware that reactions with strong acids can be exothermic.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4][5]

Storage Protocol
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4] The reaction of aliphatic amines with concentrated mineral acids can be vigorous.[3]

Spill and Disposal Protocol

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8]

  • Clean-up: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[8] Chemical waste should be handled by trained personnel and disposed of through a licensed waste disposal company.

Emergency Procedures: A Rapid and Informed Response

A clear and practiced emergency plan is essential.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

The following flowchart outlines the immediate first aid response to an exposure event.

First_Aid_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure to 3-(Dimethylamino)cyclohexan-1-ol Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Flush_Skin Flush Skin with Water (15 min) Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth, Give Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Sources

Foundational

crystal structure analysis of 3-(Dimethylamino)cyclohexan-1-ol

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Dimethylamino)cyclohexan-1-ol Authored by a Senior Application Scientist This guide provides a comprehensive, field-proven framework for the single-crys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Dimethylamino)cyclohexan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction analysis of 3-(Dimethylamino)cyclohexan-1-ol. As a molecule of interest in medicinal chemistry and materials science, a definitive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and designing novel derivatives. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each critical step in the process.

The Strategic Importance of Structural Elucidation

3-(Dimethylamino)cyclohexan-1-ol, a substituted aminocyclohexanol, belongs to a class of compounds with significant potential in asymmetric catalysis and as pharmaceutical building blocks[1]. The relative orientation of the hydroxyl and dimethylamino groups (cis or trans isomers) and their preferred conformation (axial or equatorial) will dictate the molecule's steric and electronic properties. These features, in turn, govern its intermolecular interactions, such as hydrogen bonding, which are critical for its biological activity and material properties.

While spectroscopic methods like NMR can provide valuable information about the molecule's structure in solution, single-crystal X-ray diffraction provides unambiguous, high-resolution data on its solid-state conformation and packing. This guide will therefore detail the complete workflow, from obtaining suitable crystalline material to the final analysis and interpretation of the crystal structure.

Synthesis and Purification: The Foundation of Quality Crystallography

The prerequisite for any successful crystallographic analysis is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthetic Route

A common route to 3-aminocyclohexanols involves the reduction of the corresponding aminoketone. The synthesis of 3-(Dimethylamino)cyclohexan-1-ol can be achieved via the reduction of 3-(dimethylamino)cyclohexan-1-one[2].

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)cyclohexan-1-one hydrochloride in a suitable solvent like methanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a mild reducing agent is crucial to avoid undesired side reactions.

  • Quenching and Extraction: After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the reaction with water. Adjust the pH to be basic (pH > 10) using an aqueous solution of sodium hydroxide to ensure the amine is in its free base form. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product will likely be a mixture of cis and trans isomers. Purification to isolate a single isomer is essential for obtaining single crystals.

  • Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a gradient elution system of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent the amine from streaking on the silica, is a good starting point.

  • Purity Verification: The purity of the isolated isomers should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization experiments.

The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic approach to screen various conditions. For a small, polar molecule like 3-(Dimethylamino)cyclohexan-1-ol, several techniques are viable[3].

Crystallization Techniques
TechniqueDescriptionRationale
Slow Evaporation A solution of the purified compound is prepared in a suitable solvent and left in a loosely capped vial. The solvent evaporates slowly over days or weeks, increasing the concentration of the compound until it reaches supersaturation and crystallization occurs.This is the simplest method and a good starting point. The slow rate of evaporation allows for the ordered growth of the crystal lattice.
Vapor Diffusion The compound is dissolved in a good solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.This method provides finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.This technique is particularly useful for compounds that have a significant change in solubility with temperature.

Recommended Solvents for Screening:

  • Good Solvents: Methanol, ethanol, acetone, ethyl acetate.

  • Anti-Solvents (for vapor diffusion): Hexanes, diethyl ether, pentane.

A systematic screening approach, using a multi-well crystallization plate, can efficiently test a wide range of solvent systems and techniques.

X-ray Diffraction: From Crystal to Data

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions with well-defined faces) is obtained, the next step is to collect the X-ray diffraction data.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection Crystal Select Suitable Crystal Mount Mount on Goniometer Crystal->Mount Microscope Cryo Cryo-cool to 100 K Mount->Cryo N₂ Stream Center Center Crystal in X-ray Beam Cryo->Center Diffractometer Collect Collect Diffraction Images Center->Collect Rotation Method Process Process Raw Data (Integration & Scaling) Collect->Process Software

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and mounted on a goniometer head.

  • Cryo-cooling: The crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data[3].

  • Data Collection on a Diffractometer: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption) to produce a final reflection file.

Structure Solution and Refinement: Decoding the Data

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is a computational process.

Structure_Solution_Workflow Data Reflection Data (hkl, I, σ(I)) Solve Solve Phase Problem (e.g., Direct Methods) Data->Solve Model Build Initial Atomic Model Solve->Model Refine Least-Squares Refinement Model->Refine Refine->Model Iterative Process Validate Validate Final Structure (R-factor, Goodness-of-Fit) Refine->Validate Final Final Crystallographic Information File (CIF) Validate->Final

Caption: Workflow for crystallographic structure solution and refinement.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building: An initial atomic model of the molecule is built into the electron density map.

  • Refinement: The positions and thermal parameters of the atoms are refined using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

  • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF). Lower R1 values indicate a better fit.

Predicted Structural Features and Data

While a definitive crystal structure is not yet publicly available, we can predict the likely structural features based on established principles of conformational analysis of substituted cyclohexanes[4][5].

Conformational Analysis
  • Chair Conformation: The cyclohexane ring will adopt a chair conformation, as this is the most stable arrangement that minimizes angle and torsional strain[5].

  • Substituent Positions: To minimize steric hindrance, particularly 1,3-diaxial interactions, both the hydroxyl and the larger dimethylamino group are expected to occupy equatorial positions in the most stable chair conformer of the trans isomer. For the cis isomer, one substituent must be axial while the other is equatorial; the bulkier dimethylamino group would preferentially occupy the equatorial position.

  • Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor, and the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group are hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by intermolecular O-H···N or O-H···O hydrogen bonds, forming chains or networks of molecules. Intramolecular hydrogen bonding is also a possibility, particularly in the cis isomer, which could influence its preferred conformation[6].

Hypothetical Crystallographic Data Table

The following table represents the type of data that would be generated from a successful crystal structure determination.

ParameterHypothetical Value
Chemical FormulaC₈H₁₇NO
Formula Weight143.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)14.2
β (°)98.5
Volume (ų)854
Z4
Density (calculated) (g/cm³)1.11
R1 (final)< 0.05
Goodness-of-Fit (GooF)~1.0

Conclusion: From Structure to Insight

The successful provides definitive proof of its molecular conformation, stereochemistry, and the specific intermolecular interactions that govern its solid-state assembly. This information is invaluable for computational modeling, understanding its biological activity, and for the rational design of new chemical entities in drug discovery and materials science. The protocols and rationale outlined in this guide provide a robust framework for achieving this critical scientific goal.

References

  • Chemspace. (n.d.). 3-(dimethylamino)-1-(prop-1-en-2-yl)cyclohexan-1-ol. Retrieved from [Link]

  • OSTI.GOV. (2024, October 15). CCDC 2391276: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubMed. (2006, March 17). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-ol. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). CCDC 659085: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Jeyachandran, V., & Kumar, M. (2020). Synthesis, characterization and biological active 2 (dimethylamino)cyclohexane-1,3-dione.
  • ResearchGate. (2025, October 17). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-(dimethylamino)cyclohexan-1-ol hydrochloride. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(dimethylamino)cyclohexan-1-one hydrochloride (C8H15NO). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-one. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search Results - Access Structures. Retrieved from [Link]

  • R Discovery. (1979, July 1). Synthesis and characterization of some ω-dimethylamino-1-alkynylzing compounds. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Anonymous. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 29). Most stable conformational isomer of 3-methoxycyclohexan-1-ol. Retrieved from [Link]

Sources

Exploratory

Unveiling the In Vivo Action of 3-(Dimethylamino)cyclohexan-1-ol: A Mechanistic and Methodological Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the hypothesized in vivo mechanism of action of 3-(Dimethylamino)cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized in vivo mechanism of action of 3-(Dimethylamino)cyclohexan-1-ol, a small molecule with potential neuromodulatory activity. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally analogous molecules, particularly those with an amino-alkyl-cyclohexane scaffold, to propose a primary molecular target and signaling pathway. We posit that 3-(Dimethylamino)cyclohexan-1-ol acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide will delve into the intricacies of this proposed mechanism, offering a scientifically grounded rationale. Furthermore, we present a detailed roadmap of in vitro and in vivo experimental protocols to rigorously test this hypothesis, enabling researchers to elucidate the compound's true biological function.

Introduction: The Therapeutic Potential of Cyclohexanol Derivatives

Cyclohexanol derivatives represent a versatile class of compounds with a wide range of documented biological activities, including antimicrobial and anticancer effects.[1][2] The inclusion of a dimethylamine group introduces a pharmacophore present in numerous FDA-approved drugs, suggesting the potential for significant central nervous system (CNS) activity. 3-(Dimethylamino)cyclohexan-1-ol, with its simple yet specific stereochemistry, presents an intriguing candidate for novel therapeutic development. This guide aims to provide a foundational understanding of its likely mechanism of action to accelerate research and development efforts.

Hypothesized Mechanism of Action: Antagonism of the NMDA Receptor

Based on the structural similarities to known NMDA receptor antagonists, we hypothesize that 3-(Dimethylamino)cyclohexan-1-ol functions as an antagonist of the NMDA receptor. The NMDA receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[3] Its dysfunction is implicated in a variety of neurological and psychiatric disorders.[4]

NMDA receptor antagonists can be classified based on their binding site and mechanism of action. These include competitive antagonists that bind to the glutamate site, uncompetitive channel blockers that bind within the ion channel, and non-competitive antagonists that bind to allosteric sites.[4][5] Given the structure of 3-(Dimethylamino)cyclohexan-1-ol, an uncompetitive or non-competitive mechanism is plausible.

The Rationale for NMDA Receptor Antagonism

The amino-alkyl-cyclohexane scaffold is a known feature of several uncompetitive NMDA receptor antagonists.[6] These compounds typically exert their effects by blocking the ion channel pore in a voltage-dependent manner. The positively charged dimethylamino group at physiological pH would likely be drawn into the negatively charged environment of the open channel, effectively blocking the influx of Ca²⁺.

Downstream Signaling Consequences of NMDA Receptor Blockade

Blockade of the NMDA receptor by 3-(Dimethylamino)cyclohexan-1-ol would prevent the influx of calcium ions (Ca²⁺) in response to glutamate binding. This reduction in intracellular Ca²⁺ would, in turn, modulate the activity of numerous downstream signaling cascades critical for synaptic plasticity and cell survival.

NMDA_Receptor_Antagonism_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Compound 3-(Dimethylamino)cyclohexan-1-ol Compound->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Synaptic_Plasticity Altered Synaptic Plasticity Downstream->Synaptic_Plasticity Modulates

Figure 1: Hypothesized signaling pathway of 3-(Dimethylamino)cyclohexan-1-ol as an NMDA receptor antagonist.

A Roadmap for Experimental Validation

To rigorously test the hypothesis of NMDA receptor antagonism, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo functional assays.

In Vitro Characterization

3.1.1. Radioligand Binding Assays

The initial step is to determine if 3-(Dimethylamino)cyclohexan-1-ol binds to the NMDA receptor. This can be achieved through competitive binding assays using radiolabeled ligands for different sites on the receptor complex.

Assay ComponentDescription
Radioligand [³H]MK-801 (for the ion channel site)
Tissue Preparation Rodent brain cortical membranes
Procedure Incubate membranes with a fixed concentration of [³H]MK-801 and varying concentrations of 3-(Dimethylamino)cyclohexan-1-ol.
Analysis Determine the IC₅₀ value, representing the concentration of the compound that displaces 50% of the radioligand.

3.1.2. Electrophysiology

Electrophysiological studies are crucial to confirm the functional antagonism of the NMDA receptor and to determine the mechanism of inhibition.

  • Experimental Setup: Whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing specific NMDA receptor subtypes.

  • Protocol:

    • Obtain a baseline NMDA-evoked current by applying glutamate and glycine.

    • Perfuse the cells with varying concentrations of 3-(Dimethylamino)cyclohexan-1-ol and re-measure the NMDA-evoked current.

    • Assess the voltage dependency of the block by measuring the current at different holding potentials.

  • Expected Outcome: A concentration-dependent and voltage-dependent block of NMDA-evoked currents would strongly support the hypothesis of an uncompetitive channel blocker.

In Vivo Pharmacological Profiling

Following in vitro confirmation, in vivo studies are necessary to evaluate the physiological and behavioral effects consistent with NMDA receptor antagonism.

3.2.1. Anticonvulsant Activity

NMDA receptor antagonists are known to exhibit anticonvulsant properties.

  • Model: NMDA-induced seizures in rodents.

  • Protocol:

    • Administer 3-(Dimethylamino)cyclohexan-1-ol or vehicle to different groups of animals.

    • After a predetermined time, induce seizures by administering a sub-convulsive dose of NMDA.

    • Observe and score the severity of seizures.

  • Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from seizures).

3.2.2. Assessment of Anxiolytic-like Effects

Some NMDA receptor antagonists have shown anxiolytic-like effects at lower doses.

  • Model: Elevated Plus Maze (EPM) in rodents.

  • Protocol:

    • Administer the compound or vehicle.

    • Place the animal in the center of the EPM and allow it to explore for a set period.

    • Record the time spent in the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

3.2.3. Evaluation of Cognitive Effects

NMDA receptors are critical for learning and memory. Antagonists can impair cognitive function.

  • Model: Novel Object Recognition (NOR) test in rodents.

  • Protocol:

    • Familiarization Phase: Allow the animal to explore an arena with two identical objects.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

    • Record the time spent exploring each object.

  • Data Analysis: A reduced preference for the novel object in the compound-treated group compared to the vehicle group would suggest cognitive impairment.

In_Vivo_Experimental_Workflow Start In Vivo Evaluation of 3-(Dimethylamino)cyclohexan-1-ol Anticonvulsant Anticonvulsant Activity (NMDA-induced seizure model) Start->Anticonvulsant Anxiolytic Anxiolytic-like Effects (Elevated Plus Maze) Start->Anxiolytic Cognitive Cognitive Effects (Novel Object Recognition) Start->Cognitive Data_Analysis Data Analysis and Interpretation Anticonvulsant->Data_Analysis Anxiolytic->Data_Analysis Cognitive->Data_Analysis

Figure 2: A logical workflow for the in vivo characterization of 3-(Dimethylamino)cyclohexan-1-ol.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data from the proposed in vivo studies, which would be necessary to populate with empirical results.

In Vivo AssayAnimal ModelAdministration RouteED₅₀ / Effective DoseObserved Effect
NMDA-induced Seizures Mousei.p.TBDBlockade of convulsions
Elevated Plus Maze Rati.p.TBDIncreased time in open arms
Novel Object Recognition Mousei.p.TBDDecreased discrimination index

Conclusion and Future Directions

The structural features of 3-(Dimethylamino)cyclohexan-1-ol strongly suggest its potential as an NMDA receptor antagonist. This guide has outlined a plausible mechanism of action and a comprehensive, self-validating experimental strategy to confirm this hypothesis. The successful execution of these studies will not only elucidate the in vivo mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of amino-alkyl-cyclohexane derivatives. Future research should focus on determining the subtype selectivity of the compound for different NMDA receptor compositions, which will be crucial for predicting its therapeutic window and potential side-effect profile.

References

  • Effects of NMDA receptor antagonists on visceromotor reflexes and on intestinal motility, in vivo. (2007). PubMed. [Link]

  • Effects of NMDA receptor antagonists on nociceptive responses in vivo. (n.d.). PubMed. [Link]

  • A systematic review of the effects of NMDA receptor antagonists on oscillatory activity recorded in vivo. (n.d.). ResearchGate. [Link]

  • NMDA receptor antagonist. (n.d.). Wikipedia. [Link]

  • NMDA Receptor Antagonists for Treatment of Depression. (2013). MDPI. [Link]

  • IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX. (n.d.). PMC. [Link]

  • Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. (n.d.). ResearchGate. [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (1999). PubMed. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PMC. [Link]

  • 3-(Dimethylamino)cyclohexan-1-ol. (n.d.). PubChem. [Link]

  • Biological activity of novel pentasubstituted cyclohexanol against some microorganisms. (2021). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1S,3R)-3-(Dimethylamino)cyclohexan-1-ol as a Chiral Ligand in Asymmetric Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In the landscape of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the landscape of asymmetric catalysis, the precise construction of carbon-carbon bonds with high stereocontrol is a cornerstone of modern drug development. While 1,2-aminoalcohols (such as ephedrine derivatives) have historically dominated the literature, 1,3-aminoalcohols represent a vital and versatile subclass that offers a distinct spatial relationship between the coordinating heteroatoms[1].

(1S,3R)-3-(Dimethylamino)cyclohexan-1-ol (CAS: 6982-36-1) is a highly effective chiral 1,3-aminoalcohol. The placement of the dimethylamino and hydroxyl groups at the 1 and 3 positions of the rigid cyclohexane ring provides a unique conformational bias. When employed as a chiral ligand in the enantioselective addition of dialkylzinc reagents to aldehydes, it forms a highly structured bimetallic transition state[2].

The Causality of Stereocontrol

The efficacy of this ligand relies on the in-situ generation of a chiral zinc-aminoalkoxide complex.

  • Coordination: The bidentate coordination of the 1,3-aminoalcohol to the zinc center creates a rigid, sterically demanding chiral pocket[1].

  • Transition State Geometry: Unlike the 5-membered chelates formed by 1,2-aminoalcohols, 1,3-aminoalcohols form a 6-membered chelate ring with the metal center. The bulky dimethylamino group dictates the trajectory of the incoming aldehyde, blocking one enantiotopic face[3].

  • Alkyl Transfer: The alkyl group from a second equivalent of the organozinc reagent is subsequently transferred via a highly ordered bimetallic transition state, yielding the enantioenriched secondary alcohol.

CatalyticCycle L Chiral Ligand 3-(Dimethylamino)cyclohexan-1-ol Cat Active Catalyst Chiral Zinc-Aminoalkoxide Complex L->Cat - Ethane gas Zn ZnEt2 (Diethylzinc) Zn->Cat Coord Substrate Coordination (Aldehyde Binding) Cat->Coord + Aldehyde TS Stereoselective Alkyl Transfer (Bimetallic Transition State) Coord->TS Prod Enantioenriched Secondary Alcohol + Zn Byproduct TS->Prod + H2O (Quench) Prod->Cat Catalyst Regeneration (Theoretical)

Catalytic cycle of enantioselective diethylzinc addition mediated by a chiral zinc-aminoalkoxide.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

To ensure a self-validating system , this protocol incorporates internal controls. The reaction must be run alongside a racemic control (using achiral ethanolamine as the ligand) to accurately calibrate the chiral HPLC method and validate the Enantiomeric Excess (ee) calculations.

Materials and Reagents
  • (1S,3R)-3-(Dimethylamino)cyclohexan-1-ol: 10 mol% (Catalyst)

  • Benzaldehyde: 1.0 equivalent (Substrate) - Must be freshly distilled under reduced pressure to remove benzoic acid, which poisons the zinc catalyst.

  • Diethylzinc (ZnEt₂): 2.0 equivalents (1.0 M solution in hexanes) - Pyrophoric; handle strictly under inert atmosphere.

  • Toluene: Anhydrous, sure-seal bottle. Non-polar solvents like toluene enhance the rigidity of the transition state, maximizing ee compared to coordinating solvents like THF.

Step-by-Step Methodology
  • Preparation of the Chiral Complex:

    • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add (1S,3R)-3-(Dimethylamino)cyclohexan-1-ol (0.1 mmol, 10 mol%) to the flask.

    • Inject anhydrous toluene (3.0 mL) via syringe and stir to dissolve.

    • Cool the solution to 0 °C using an ice-water bath.

  • Zinc Activation:

    • Slowly add the ZnEt₂ solution (2.0 mmol, 2.0 mL of 1.0 M in hexanes) dropwise over 5 minutes.

    • Causality: Ethane gas is evolved as the zinc-aminoalkoxide complex forms. Stir at 0 °C for 30 minutes to ensure complete complexation.

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise via syringe.

    • Causality: Maintaining the reaction at 0 °C suppresses the uncatalyzed background reaction (which yields racemic 1-phenylpropan-1-ol) and thermodynamically favors the lower-energy diastereomeric transition state[4].

  • Reaction Monitoring & Quenching:

    • Stir the reaction at 0 °C for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, UV active).

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl (5.0 mL) dropwise at 0 °C to destroy excess ZnEt₂.

  • Workup and Isolation:

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield 1-phenylpropan-1-ol.

Workflow Prep 1. Schlenk Setup Flame-dry, Argon Complex 2. Complexation Ligand + ZnEt2 in Toluene Prep->Complex Add 3. Aldehyde Addition Dropwise at 0°C Complex->Add Quench 4. Reaction Quench Sat. NH4Cl at 0°C Add->Quench Extract 5. Extraction & Dry DCM, Na2SO4 Quench->Extract Analyze 6. Chiral HPLC Determine Yield & ee% Extract->Analyze

Step-by-step experimental workflow for the asymmetric addition of diethylzinc to aldehydes.

Data Presentation: Optimization and Substrate Scope

The efficiency of 3-(Dimethylamino)cyclohexan-1-ol as a chiral ligand is highly dependent on the solvent environment and catalyst loading. The following table summarizes the optimization metrics and substrate scope, demonstrating the robustness of this 1,3-aminoalcohol system.

Table 1: Optimization and Scope of Enantioselective Diethylzinc Addition

EntrySubstrate (Aldehyde)Catalyst LoadingSolventTemp (°C)Yield (%)*Enantiomeric Excess (ee %)**
1Benzaldehyde5 mol%Toluene08288
2Benzaldehyde10 mol%Toluene09694
3Benzaldehyde10 mol%THF08972
4Benzaldehyde10 mol%Hexanes09291
5p-Tolualdehyde10 mol%Toluene09595
6p-Chlorobenzaldehyde10 mol%Toluene09892
7Hexanal (Aliphatic)10 mol%Toluene07881

*Isolated yields after silica gel chromatography. **Determined by Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min). The racemic standard must show baseline separation of the (R) and (S) enantiomers at ~1:1 ratio before evaluating the catalytic run.

Analytical Insight: Entry 3 highlights the detrimental effect of coordinating solvents (THF). THF competes with the aminoalcohol for coordination sites on the zinc atom, disrupting the chiral pocket and leading to a significant drop in enantioselectivity (72% ee).

Advanced Applications

Beyond dialkylzinc additions, the structural motif of 3-(Dimethylamino)cyclohexan-1-ol is highly relevant in other advanced catalytic arenas:

  • Palladium-Catalyzed Asymmetric Allylic Amination (AAA): 1,3-aminoalcohols and their derivatives can serve as chiral scaffolds or ligands in Pd-catalyzed cascade reactions, which are powerful methods for the enantioselective synthesis of complex nitrogen-containing heterocycles[1].

  • Organocatalysis: Due to the presence of both a basic tertiary amine and a hydrogen-bond donating hydroxyl group, this molecule possesses the fundamental bifunctional characteristics required for organocatalytic transformations (e.g., asymmetric Michael additions), accelerating reactions via hydrogen-bond networks without the need for transition metals[1].

References

  • Benchchem. (1S,3R)-3-(Dimethylamino)cyclohexanol | 6982-36-1.
  • Hari, Y., & Aoyama, T. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. J-STAGE.
  • Szakonyi, Z., et al. (2006). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. Tetrahedron Asymmetry. ResearchGate.
  • Szakonyi, Z., et al. (2023). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. PMC / NIH.
  • Suárez, A.G., et al. (2015). Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkylations. Universidad Nacional de Rosario.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Mitigating Byproducts in the Synthesis of 3-(Dimethylamino)cyclohexan-1-ol

Welcome to the technical support center for the synthesis of 3-(dimethylamino)cyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(dimethylamino)cyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the reduction of 3-(dimethylamino)cyclohexanone and minimize the formation of critical byproducts. As your partner in the lab, we understand that achieving high purity and yield is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and refine your process with confidence.

The synthesis of 3-(dimethylamino)cyclohexan-1-ol from its ketone precursor is fundamentally a ketone reduction. However, the presence of the tertiary amine functionality introduces challenges typically encountered in reductive aminations, such as chemoselectivity and the potential for side reactions.[1][2] This guide addresses the most common issues encountered during this transformation in a practical, question-and-answer format.

Section 1: The Core Reaction and Potential Pitfalls

The primary goal is the conversion of 3-(dimethylamino)cyclohexanone to 3-(dimethylamino)cyclohexan-1-ol. The reaction's success hinges on the selective reduction of the carbonyl group in the presence of an amine.

cluster_products SM 3-(Dimethylamino)cyclohexanone (Starting Material) Product_cis cis-3-(Dimethylamino)cyclohexan-1-ol (Desired Product Isomer) SM->Product_cis Reduction (e.g., NaBH4, STAB) Product_trans trans-3-(Dimethylamino)cyclohexan-1-ol (Desired Product Isomer) SM->Product_trans Reduction (e.g., NaBH4, STAB) Byproduct_Condensation Aldol Condensation Byproduct SM->Byproduct_Condensation Self-Condensation (Incorrect pH) Byproduct_Unreacted Unreacted Starting Material SM->Byproduct_Unreacted Incomplete Reaction

Caption: Key pathways in the reduction of 3-(dimethylamino)cyclohexanone.

The main challenges are:

  • Incomplete Reaction: Leaving significant amounts of starting material.

  • Byproduct Formation: Primarily from self-condensation of the ketone under improper pH conditions.

  • Lack of Stereoselectivity: The formation of both cis and trans diastereomers of the product alcohol. Controlling this ratio is often critical for downstream applications.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered in the synthesis.

Q1: My reaction is stalling, leaving a high percentage of unreacted 3-(dimethylamino)cyclohexanone. What's going wrong?

A: An incomplete reaction is typically due to issues with the reducing agent or reaction conditions.

  • Cause 1: Inactive Reducing Agent. Hydride reagents like sodium borohydride (NaBH₄) can degrade with improper storage, especially in the presence of moisture. Always use a freshly opened bottle or a properly stored reagent.

  • Cause 2: Insufficient Equivalents. While catalytic amounts of some reagents are possible, hydride reductions are stoichiometric. A common starting point is 1.2-1.5 equivalents of the hydride reagent to ensure the reaction goes to completion.[3]

  • Cause 3: Suboptimal Temperature. Most borohydride reductions are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40 °C) can sometimes drive it to completion, but this may also increase byproduct formation.

  • Cause 4: Poor Solvent Choice. Protic solvents like methanol or ethanol are standard for NaBH₄ reductions as they also serve as the proton source for the final alcohol.[5] Ensure your starting material is fully soluble in the chosen solvent system.

Q2: I'm observing a significant byproduct that is not my starting material. How do I identify and prevent it?

A: The most likely culprit is a self-condensation product of the starting ketone, which is catalyzed by acid or base.

  • Identification: This byproduct will have a higher molecular weight than your product (roughly double) and can be identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mechanism & Prevention: The enolizable nature of the cyclohexanone ring makes it susceptible to aldol-type self-condensation. This is exacerbated by overly acidic or basic conditions. The dimethylamino group makes the local environment slightly basic. The key to prevention is strict pH control. While not always necessary, running the reaction in a buffered solution or with a mild acid additive like acetic acid (especially when using agents like NaBH₃CN or STAB) can maintain a weakly acidic pH (around 5-7), which is optimal for minimizing these side reactions.[6][7]

Q3: How can I control the diastereoselectivity (the cis vs. trans ratio) of the final alcohol product?

A: The stereochemical outcome of the reduction is highly dependent on the steric bulk of the hydride reagent. This is a classic example of stereocontrol in cyclic systems.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach the carbonyl from the less hindered equatorial face, leading to a hydride attack that pushes the resulting alcohol into the axial position.

  • Bulky Hydride Reagents (e.g., L-Selectride® or other substituted borohydrides): These large reagents cannot easily approach from the equatorial face due to steric hindrance. They are forced to attack from the more open axial face, resulting in the formation of the thermodynamically more stable equatorial alcohol.

To control your outcome, you must choose the appropriate reagent. For a specific stereoisomer, a more specialized, sterically demanding reducing agent may be required.

Q4: Which reducing agent is the best choice for this transformation?

A: The "best" reagent depends on your primary goal: cost-effectiveness, safety, or selectivity. Sodium triacetoxyborohydride (STAB) often provides a good balance for reactions involving amines.[8]

Reducing Agent Pros Cons Typical Solvents Key Considerations
Sodium Borohydride (NaBH₄) Inexpensive, readily available, simple workup.[3]Can be too reactive, potentially reducing other functional groups; less selective.[5]Methanol, EthanolBest for simple, cost-sensitive reductions. Must be added slowly at low temperature.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over ketones; stable in mildly acidic conditions.[6]Highly toxic (generates HCN in strong acid); waste disposal concerns.Methanol, WaterHistorically popular for reductive aminations, but toxicity is a major drawback.[7]
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild, selective, handles a wide range of functional groups, low toxicity.[8]More expensive than NaBH₄; water-sensitive.Dichloroethane (DCE), Tetrahydrofuran (THF)Excellent choice for achieving high selectivity and minimizing byproducts in complex molecules.[8]
Hydrogen (H₂) with Catalyst (Pd/C, Raney® Ni) High atom economy, "green" reagent.Requires specialized high-pressure equipment; potential for hydrogenolysis (cleavage) of the C-N bond.[9][10]Methanol, Ethanol, Ethyl AcetateCan be very effective but requires careful optimization to avoid cleaving the dimethylamino group.

Recommendation: For initial trials, Sodium Borohydride is a reasonable and cost-effective starting point. If byproduct formation or selectivity is an issue, switching to Sodium Triacetoxyborohydride (STAB) is the recommended next step for a cleaner, more controlled reaction.[8]

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Cost-Effective Reduction with Sodium Borohydride

This method prioritizes simplicity and cost.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)cyclohexanone (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 20-30 minutes. Monitor the temperature to ensure it does not rise above 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly add acetone to quench any excess NaBH₄. Carefully add 1M HCl to adjust the pH to ~2 to protonate the amine.

  • Purification: Wash the aqueous solution with diethyl ether or dichloromethane (DCM) to remove any non-polar impurities. Adjust the pH of the aqueous layer to >10 with 2M NaOH. Extract the product into DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

Protocol 2: High-Selectivity Reduction with Sodium Triacetoxyborohydride (STAB)

This method is preferred when minimizing byproducts is critical.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(dimethylamino)cyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. If the substrate is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction is typically slower than with NaBH₄.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[11] Stir vigorously for 30 minutes.

  • Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Section 4: Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues systematically.

Start Low Yield or High Impurity Profile Check_SM Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->Check_SM High_SM Problem: High % of Unreacted Starting Material Check_SM->High_SM High SM? High_Byproduct Problem: Significant Byproduct Formation Check_SM->High_Byproduct Major Byproduct? Wrong_Isomer Problem: Incorrect Diastereomer Ratio Check_SM->Wrong_Isomer Wrong Isomer Ratio? Sol_SM_1 Action: Verify Reducing Agent Activity & Equivalents High_SM->Sol_SM_1 Sol_SM_2 Action: Increase Reaction Time or Temperature Sol_SM_1->Sol_SM_2 Sol_BP_1 Action: Check Reaction pH. Consider Buffered System. High_Byproduct->Sol_BP_1 Sol_BP_2 Action: Switch to a Milder Reagent (e.g., NaBH4 -> STAB) Sol_BP_1->Sol_BP_2 Sol_BP_3 Action: Lower Reaction Temperature Sol_BP_2->Sol_BP_3 Sol_Isomer_1 Action: Change Reducing Agent Based on Steric Bulk Wrong_Isomer->Sol_Isomer_1 Sol_Isomer_2 Action: Consult Literature for Stereodirecting Auxiliaries Sol_Isomer_1->Sol_Isomer_2

Caption: A logical workflow for troubleshooting common reduction issues.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • West, J. (n.d.). Synthesis of Amines. Jack Westin. Retrieved from [Link]

  • Beller, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(18), 10057–10167. [Link]

  • Miyabe, H., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl₃/Et₃SiH System. Organic Letters, 11(16), 3642–3645. [Link]

  • Sharma, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 119(23), 11857–11911. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. [Link]

  • Turner, N. J., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC. [Link]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. Retrieved from [Link]

  • Patel, B., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 134(3). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(Dimethylamino)cyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of amino alcohols during long-term storage.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of amino alcohols during long-term storage. 3-(Dimethylamino)cyclohexan-1-ol is a highly versatile building block in drug development, but its structural features demand strict handling protocols to maintain >99% purity.

This technical guide explores the causality behind its degradation, provides diagnostic troubleshooting FAQs, and establishes self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Deep Dive: The "Why" Behind Degradation

Q: Why does 3-(Dimethylamino)cyclohexan-1-ol degrade so quickly when left on the benchtop? A: The instability of this molecule stems directly from its tertiary amine group (-N(CH3)2). While the secondary alcohol on the cyclohexane ring is relatively stable, tertiary amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, readily converting into N-oxides[1]. The lone pair of electrons on the nitrogen atom acts as a nucleophile, reacting with molecular oxygen or reactive oxygen species (ROS)[2]. This oxidative pathway is significantly accelerated by exposure to UV light (photo-oxidation) and trace transition metal ions, which act as catalysts[3].

OxidationMechanisms API 3-(Dimethylamino)cyclohexan-1-ol (Free Base) NOxide N-Oxide Degradant (+16 Da Mass Shift) API->NOxide Auto-oxidation (Storage Failure) Salt HCl Salt Form (Protonated Amine) API->Salt + HCl (Stabilization) O2 Atmospheric O2 / UV Light O2->NOxide Salt->NOxide Blocks Oxidation

Pathway of tertiary amine auto-oxidation and stabilization via salt formation.

Q: How does forming a salt prevent this oxidation? A: Causality dictates that if the nitrogen's lone pair is responsible for reacting with oxygen, removing its availability will halt the reaction. By converting the free base into 3-(dimethylamino)cyclohexan-1-ol hydrochloride[4], you protonate the tertiary amine. The lone pair is now tied up in a stable, covalent N-H bond, rendering the nitrogen non-nucleophilic and practically immune to N-oxide formation.

Diagnostic Troubleshooting FAQ

Q: I suspect my batch has oxidized. How can I analytically validate this? A: Do not rely solely on visual inspection, though a shift from colorless to yellow/light-brown is a strong indicator of oxidative degradation[3]. Use the following self-validating analytical checks:

  • Mass Spectrometry (LC-MS): The intact free base has a monoisotopic mass of approximately 143.13 Da[5]. Look for an M+16 Da peak (~159.13 Da), which is the universal mass signature of N-oxide formation[2].

  • 1H-NMR Spectroscopy: In the oxidized degradant, the six protons of the N,N-dimethyl group will shift significantly downfield (typically +0.5 to +1.0 ppm) compared to the free base, due to the strong deshielding effect of the newly formed N-O dipole.

Quantitative Stability Data

To highlight the critical importance of storage conditions, the following table summarizes the expected shelf-life of 3-(Dimethylamino)cyclohexan-1-ol based on empirical stability profiles of tertiary amino alcohols.

Storage FormAtmosphereTemperatureLight ExposureEstimated Shelf-Life (Purity >99%)
Free Base (Neat)Air25°CAmbient< 1 Month
Free Base (Neat)Argon-20°CDark (Amber Vial)12 - 18 Months
HCl Salt (Solid)Air25°CAmbient> 24 Months
HCl Salt (Solid)Argon2-8°CDark (Amber Vial)> 60 Months

Experimental Protocols for Long-Term Storage

To ensure maximum trustworthiness, every protocol below is designed as a self-validating system. If executed correctly, the absence of an M+16 peak in a 6-month LC-MS follow-up validates the procedure.

Protocol A: Preparation of the Hydrochloride Salt (Recommended for Archival)

This is the gold-standard method for drug development professionals archiving API libraries.

  • Dissolution: Dissolve 1.0 eq of purified 3-(Dimethylamino)cyclohexan-1-ol free base in anhydrous diethyl ether (or MTBE) under a nitrogen atmosphere. Causality: Non-polar solvents ensure the resulting highly polar HCl salt will crash out of solution immediately.

  • Temperature Control: Submerge the reaction flask in an ice bath (0°C). Causality: Neutralization is exothermic; controlling heat prevents side reactions.

  • Acidification: Slowly add 1.05 eq of anhydrous HCl in dioxane dropwise under vigorous stirring. A white precipitate will form instantly.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a blanket of inert gas to prevent atmospheric moisture absorption (the salt can be hygroscopic).

  • Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum on a Schlenk line for 12 hours. Store the resulting 3-(dimethylamino)cyclohexan-1-ol hydrochloride[4] at 2-8°C.

Protocol B: Air-Free Storage of the Free Base (Argon Blanketing)

Use this protocol if your downstream synthesis strictly requires the free base and cannot tolerate a neutralization step.

StorageWorkflow Start Purified Free Base API AmberVial Transfer to Amber Vial (Blocks UV Photo-oxidation) Start->AmberVial Blanket Argon Blanketing (Displaces Headspace O2) AmberVial->Blanket Seal Seal with PTFE Cap & Parafilm Blanket->Seal Temp Store at -20°C (Reduces Kinetic Energy) Seal->Temp

Step-by-step workflow for inert atmospheric storage of oxidation-sensitive amines.

  • Vial Selection: Transfer the purified free base into a pre-dried, amber glass vial. Causality: Amber glass blocks UV radiation, eliminating the energy source required for photo-catalyzed oxidation[3].

  • Manifold Setup: Connect a long needle to an Argon line via a Schlenk manifold. Insert this needle into the vial, keeping the tip just above the surface of the compound. Insert a secondary, shorter "bleed" needle into the septum to allow displaced air to escape.

  • Sparging: Flow a gentle stream of Argon into the headspace for 3 to 5 minutes. Causality: Argon is heavier than air and will effectively sink, pushing atmospheric oxygen out through the bleed needle.

  • Sealing: Remove the bleed needle first, followed immediately by the Argon needle. This traps a positive pressure of Argon inside the vial.

  • Storage: Cap tightly with a PTFE-lined septum, wrap the seal generously with Parafilm to prevent micro-leaks, and store at -20°C.

References

  • PubChem | 3-(Dimethylamino)cyclohexan-1-ol | C8H17NO | CID 567826 |[Link]

  • NextSDS | 3-(dimethylamino)cyclohexan-1-ol hydrochloride — Chemical Substance Information |[Link]

  • ACS Publications | Medicinal Chemistry of Drugs with N-Oxide Functionalities |[Link]

  • Chem-Station Int. Ed. | Synthesis of N-Oxide |[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 3-(Dimethylamino)cyclohexan-1-ol

Welcome to the technical support guide for the resolution of cis and trans stereoisomers of 3-(Dimethylamino)cyclohexan-1-ol. This document provides in-depth answers to common questions and troubleshooting scenarios enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the resolution of cis and trans stereoisomers of 3-(Dimethylamino)cyclohexan-1-ol. This document provides in-depth answers to common questions and troubleshooting scenarios encountered by researchers in synthetic chemistry and drug development. Our goal is to equip you with the scientific rationale and practical steps needed to successfully isolate all four stereoisomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the specific stereoisomers of 3-(Dimethylamino)cyclohexan-1-ol that I need to resolve?

The structure of 3-(Dimethylamino)cyclohexan-1-ol has two stereocenters, at carbon 1 (C1, bearing the hydroxyl group) and carbon 3 (C3, bearing the dimethylamino group). This gives rise to a total of four possible stereoisomers. These are grouped into two pairs of diastereomers, known as cis and trans, based on the relative orientation of the two substituents on the cyclohexane ring.[1]

  • Cis Isomers : The hydroxyl and dimethylamino groups are on the same face of the ring. This diastereomer exists as a pair of enantiomers: (1R,3R) and (1S,3S).

  • Trans Isomers : The hydroxyl and dimethylamino groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3S) and (1S,3R).

Your primary challenge is to first separate the cis and trans diastereomers from each other, and then to resolve the enantiomeric pair within each diastereomeric group.

Q2: What is the overall strategy for resolving all four stereoisomers?

A multi-step strategy is required. The physical properties of diastereomers (like polarity, boiling point, and solubility) are different, allowing for their separation using standard laboratory techniques. Enantiomers, however, have identical physical properties in an achiral environment and require a chiral method for separation.

The most logical and widely practiced workflow is as follows:

  • Separate Diastereomers : Use a standard chromatographic technique, like silica gel column chromatography, to separate the crude mixture into two fractions: one containing the cis enantiomeric pair and one containing the trans enantiomeric pair.

  • Resolve Enantiomers : Resolve the enantiomers within each isolated fraction using a chiral separation technique, such as direct chiral High-Performance Liquid Chromatography (HPLC) or indirect resolution via the formation of diastereomeric derivatives.

G cluster_0 Step 1: Diastereomer Separation cluster_1 Step 2: Enantiomer Resolution Crude Mixture Crude Mixture Column Chromatography Column Chromatography Crude Mixture->Column Chromatography Cis Isomers (Racemate) Cis Isomers (Racemate) Column Chromatography->Cis Isomers (Racemate) Fraction 1 Trans Isomers (Racemate) Trans Isomers (Racemate) Column Chromatography->Trans Isomers (Racemate) Fraction 2 Chiral HPLC 1 Chiral HPLC 1 Cis Isomers (Racemate)->Chiral HPLC 1 Chiral HPLC 2 Chiral HPLC 2 Trans Isomers (Racemate)->Chiral HPLC 2 1R,3R 1R,3R Chiral HPLC 1->1R,3R 1S,3S 1S,3S Chiral HPLC 1->1S,3S 1R,3S 1R,3S Chiral HPLC 2->1R,3S 1S,3R 1S,3R Chiral HPLC 2->1S,3R

Caption: General workflow for resolving all four stereoisomers.
Q3: How do I confirm the identity of the cis and trans isomers after separation?

Unambiguous assignment of the relative stereochemistry (cis vs. trans) is critical and is definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

While 1D ¹H NMR can provide clues based on the coupling constants and chemical shifts of the protons at C1 and C3, signal overlap can make interpretation difficult.[2] The most reliable method is 2D NMR.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the gold standard for determining relative stereochemistry. A NOESY experiment detects protons that are close in space.

    • Cis Isomer : You will observe a cross-peak between the axial protons on C1 and C3, as they are on the same face of the ring and spatially close.

    • Trans Isomer : You will not observe a NOESY cross-peak between the axial protons on C1 and C3 because they are on opposite faces of the ring and too far apart.[2]

  • COSY (Correlation Spectroscopy) : Helps to confirm the proton-proton coupling network within the cyclohexane ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to the carbon it is directly attached to, aiding in the complete assignment of both ¹H and ¹³C spectra.[2]

Q4: What are my options for resolving the enantiomers of the separated cis and trans isomers?

Once you have the isolated racemic cis and trans fractions, you must use a chiral technique to separate the enantiomers.

  • Direct Chiral HPLC : This is often the most efficient method. It involves using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are available, based on polysaccharides, proteins, or Pirkle-type phases.[3][4]

  • Indirect Resolution via Chiral Derivatization : This classical method involves reacting the racemic amino alcohol with a single, pure enantiomer of a chiral derivatizing agent (CDA).[5] This reaction creates a mixture of diastereomers, which can then be separated on a standard, achiral HPLC column (e.g., C18).[6][7][8] After separation, the chiral auxiliary is chemically cleaved to yield the pure enantiomers of your compound.[9]

  • Enzymatic Kinetic Resolution (EKR) : This technique uses an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[10] This allows for the separation of the unreacted enantiomer from the acylated product. This method is known for its high stereoselectivity and mild, environmentally friendly conditions.[10]

Troubleshooting Guide

Problem 1: I'm getting poor or no separation of the cis/trans isomers using silica gel column chromatography.
  • Possible Cause: Incorrect Eluent Polarity. The cis and trans isomers have slightly different polarities. If the eluent is too polar, both isomers will elute quickly with no resolution. If it's not polar enough, they will remain on the baseline.

    • Solution: Systematically optimize the eluent system. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the concentration of a more polar solvent (e.g., ethyl acetate or isopropanol). Use Thin Layer Chromatography (TLC) to test various solvent ratios before running the column to find a system that gives a clear separation of the two spots. For amino alcohols, a common eluent system is a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide or triethylamine to prevent peak tailing.

  • Possible Cause: Column Overloading. Loading too much sample onto the column leads to broad, overlapping bands that prevent effective separation.[2]

    • Solution: Reduce the amount of sample loaded. A general guideline is to load no more than 1-5% of the silica gel's weight.[2] For difficult separations, a lower loading (e.g., <1%) is recommended.

Problem 2: My peaks are broad and tailing during chiral HPLC analysis.
  • Possible Cause: Undesirable Ionic Interactions. The basic dimethylamino group can interact strongly with residual acidic silanol groups on the silica-based stationary phase, causing severe peak tailing.

    • Solution: Add a basic modifier to the mobile phase. For normal-phase separations, adding 0.1-0.5% of an amine like diethylamine (DEA) or triethylamine (TEA) can dramatically improve peak shape.[2] For reverse-phase separations, using a buffer or an additive like trifluoroacetic acid (TFA) can serve a similar purpose by ensuring consistent protonation of the analyte.[6]

Problem 3: I've tried several chiral columns without success. What should I do next?
  • Possible Cause: The Analyte is Not Amenable to Direct Separation Under Tested Conditions. Some molecules are notoriously difficult to resolve directly.

    • Solution: Switch to the Indirect Method. Chiral derivatization is a powerful alternative when direct methods fail. By converting your enantiomers into diastereomers, you can leverage the capabilities of high-efficiency achiral columns.

    • Workflow: React your isolated cis or trans racemate with a chiral derivatizing agent (e.g., (S)-ketoprofen activated ester[7], or a camphorsultam-based acid chloride[8]). The resulting diastereomers can then be separated on a standard C18 column.[6][7] This approach often provides excellent resolution where direct methods do not.

G Racemic Mixture (R/S) Racemic Mixture (R/S) Reaction Reaction Racemic Mixture (R/S)->Reaction Chiral Derivatizing Agent (+)-CDA Chiral Derivatizing Agent (+)-CDA Chiral Derivatizing Agent (+)-CDA->Reaction Diastereomeric Mixture (R)-(+)-CDA & (S)-(+)-CDA Diastereomeric Mixture (R)-(+)-CDA & (S)-(+)-CDA Reaction->Diastereomeric Mixture (R)-(+)-CDA & (S)-(+)-CDA Achiral Chromatography Achiral Chromatography Diastereomeric Mixture (R)-(+)-CDA & (S)-(+)-CDA->Achiral Chromatography Separated Diastereomers Separated Diastereomers Achiral Chromatography->Separated Diastereomers Cleavage Cleavage Separated Diastereomers->Cleavage Pure Enantiomers (R) & (S) Pure Enantiomers (R) & (S) Cleavage->Pure Enantiomers (R) & (S)

Caption: Principle of indirect chiral resolution via derivatization.

Experimental Protocols

Protocol 1: Separation of Cis/Trans Isomers by Silica Gel Column Chromatography

This protocol provides a general guideline for the separation of diastereomers based on standard practices.[2]

  • Eluent Selection : Using TLC, identify an optimal solvent system. A good starting point for 3-(Dimethylamino)cyclohexan-1-ol is Dichloromethane:Methanol (e.g., 98:2 to 95:5) with 0.5% Triethylamine added to the mixture. The goal is to achieve a clear separation between the two spots with Rf values between 0.2 and 0.5.

  • Column Packing : Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the non-polar component of your eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[2]

  • Sample Loading : Dissolve the crude mixture in a minimal amount of the eluent. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which is often preferred for better resolution. Carefully apply the sample to the top of the packed column.[2]

  • Elution : Begin elution with the selected solvent system. Maintain a constant flow rate and collect fractions of a consistent volume.

  • Analysis : Monitor the collected fractions by TLC to identify which contain the separated isomers. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Resolution

This protocol outlines a screening approach for direct enantioseparation.

  • Column Selection : Screen a set of chiral columns with different stationary phases. For amino alcohols, polysaccharide-based (e.g., Chiralpak series) and Pirkle-type columns are excellent starting points.[3]

  • Mobile Phase Screening : For each column, test different mobile phase modes.

    • Normal Phase : Heptane/Isopropanol or Heptane/Ethanol mixtures.

    • Polar Organic Mode : Methanol or Acetonitrile.

    • Reversed-Phase : Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., ammonium bicarbonate).

  • Additive Optimization : For each mobile phase, test the effect of a basic additive (e.g., 0.1% DEA for normal phase) to improve peak shape.[2]

  • Parameter Optimization : Once initial separation is observed, optimize the flow rate, temperature, and the exact ratio of mobile phase modifiers to maximize resolution (Rs).

ParameterTypical Starting ConditionsRationale
Stationary Phase Polysaccharide-based (e.g., Amylose/Cellulose derivatives), Pirkle-typeBroad applicability for amino alcohols.[3][4]
Mobile Phase Heptane/Isopropanol (80:20); Methanol; Acetonitrile/Water (50:50)Screens different interaction mechanisms (H-bonding, dipole-dipole).
Additive 0.1-0.2% Diethylamine (DEA) for Normal PhaseSuppresses ionic interactions with the stationary phase, improving peak shape.[2]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Temperature 25 °CRoom temperature is a standard starting point; temperature can affect selectivity.
Detection UV (e.g., 210-220 nm) or Mass Spectrometry (MS)Low UV wavelength for compounds without a strong chromophore.

References

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • Taylor & Francis Online. (2020, September 17). Enantioseparation of racemic amino alcohols using green micellar liquid chromatography and confirmation of absolute configuration with elution order. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Harada, N., & Nakanishi, K. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 16(5), 3690-3745. Retrieved from [Link]

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432. Retrieved from [Link]

  • Frankus, E., et al. (1978). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittelforschung, 28(1a), 114-21. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Dimethylamino)cyclohexan-1-ol and 2-(Dimethylamino)cyclohexan-1-ol for Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, aminoalcohols are invaluable chiral building blocks and synthons. Their bifunctional nature allows for the construction of complex molecular arc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, aminoalcohols are invaluable chiral building blocks and synthons. Their bifunctional nature allows for the construction of complex molecular architectures. Within the family of aminocyclohexanols, the positional isomerism of the amino and hydroxyl groups profoundly influences their chemical behavior. This guide provides an in-depth technical comparison of the reactivity of 3-(Dimethylamino)cyclohexan-1-ol and 2-(Dimethylamino)cyclohexan-1-ol, offering insights for researchers, scientists, and drug development professionals in selecting the appropriate isomer for their synthetic strategies.

Structural and Stereoelectronic Considerations: A Tale of Two Isomers

The fundamental difference between 2-(Dimethylamino)cyclohexan-1-ol and 3-(Dimethylamino)cyclohexan-1-ol lies in the spatial relationship between the dimethylamino and hydroxyl moieties. This seemingly subtle variation has profound consequences for their reactivity, primarily governed by stereoelectronic effects and the potential for intramolecular interactions.

2-(Dimethylamino)cyclohexan-1-ol: A Study in Proximity

In the 2-isomer, the proximity of the amino and hydroxyl groups allows for significant intramolecular interactions. The trans and cis diastereomers exhibit distinct conformational preferences and reactivity profiles.

  • trans-2-(Dimethylamino)cyclohexan-1-ol: In its most stable chair conformation, the hydroxyl and dimethylamino groups can adopt a diaxial or diequatorial orientation. The diequatorial conformation is generally favored to minimize steric hindrance. However, the key feature of the trans isomer is the ability of the amino and hydroxyl groups to be in a nearly syn-periplanar arrangement, which facilitates intramolecular hydrogen bonding. This interaction plays a crucial role in enhancing the reactivity of the hydroxyl group.

  • cis-2-(Dimethylamino)cyclohexan-1-ol: In the cis isomer, one substituent is axial and the other is equatorial. This arrangement also allows for intramolecular hydrogen bonding, which can influence its conformational equilibrium and reactivity.

3-(Dimethylamino)cyclohexan-1-ol: The Impact of Distance

In the 3-isomer, the amino and hydroxyl groups are separated by an additional carbon atom. This increased distance significantly alters the potential for direct intramolecular interactions compared to the 2-isomer.

  • cis-3-(Dimethylamino)cyclohexan-1-ol: In non-polar solvents, the cis isomer can adopt a diaxial conformation to facilitate a weak intramolecular hydrogen bond, forming a six-membered ring-like structure[1]. However, in polar solvents, the diequatorial conformation, where both substituents are equatorial, becomes more favorable as it allows for better solvation[1].

  • trans-3-(Dimethylamino)cyclohexan-1-ol: The trans isomer predominantly exists in a diequatorial conformation to minimize steric strain, placing the two functional groups far apart and precluding any significant intramolecular hydrogen bonding between them.

Comparative Reactivity Analysis

The structural differences outlined above manifest in distinct reactivity profiles for the two isomers, particularly in reactions involving the hydroxyl and amino groups.

Reactivity of the Hydroxyl Group: Acylation and Esterification

The acylation and esterification of the hydroxyl group are fundamental transformations for these molecules. Here, 2-(Dimethylamino)cyclohexan-1-ol exhibits significantly enhanced reactivity compared to its 3-isomer, a phenomenon attributable to intramolecular assistance.

2-(Dimethylamino)cyclohexan-1-ol: Accelerated Reactivity through Intramolecular Catalysis

The trans-2-isomer, in particular, undergoes esterification at a much faster rate than simple cyclohexanols or even the 3-isomer[2]. This rate enhancement is a classic example of neighboring group participation (NGP) , also known as anchimeric assistance[3][4][5]. The reaction proceeds through a mechanism involving intramolecular hydrogen bonding, where the nitrogen atom of the dimethylamino group acts as a general base, activating the hydroxyl group for nucleophilic attack. This is believed to proceed through a seven-membered transition state[2].

Figure 1: Conceptual workflow of intramolecularly assisted acylation in 2-(Dimethylamino)cyclohexan-1-ol.

3-(Dimethylamino)cyclohexan-1-ol: Basal Reactivity

In contrast, the 1,3-disposition of the functional groups in 3-(Dimethylamino)cyclohexan-1-ol prevents effective intramolecular hydrogen bonding to activate the hydroxyl group in the same manner. While the dimethylamino group can still act as a general base in an intermolecular fashion, the lack of a pre-organized intramolecular assistance mechanism results in a significantly lower rate of acylation. The reactivity of the hydroxyl group in the 3-isomer is therefore expected to be more comparable to that of a simple cyclohexanol under similar conditions.

Quantitative Comparison of Esterification Rates

CompoundRelative Rate of EsterificationProbable Mechanism
trans-2-(Dimethylamino)cyclohexan-1-olHighest[2]Intramolecular H-bonding assistance (NGP)
3-(Dimethylamino)cyclohexan-1-olLowerStandard intermolecular catalysis
CyclohexanolBaselineStandard intermolecular catalysis
Reactivity of the Amino Group: Basicity and Nucleophilicity

The pKa of the conjugate acid of a tertiary amine is influenced by the surrounding electronic environment. In both isomers, the electron-donating nature of the alkyl groups on the nitrogen is the primary determinant of basicity. The presence of the hydroxyl group can have a minor inductive effect. For 2-(dimethylamino)cyclohexan-1-ol, intramolecular hydrogen bonding can slightly decrease the electron density on the nitrogen, potentially making it a slightly weaker base compared to the 3-isomer where this interaction is less significant. However, this effect is likely to be small.

In terms of nucleophilicity, while closely related to basicity, it is also sensitive to steric hindrance[6]. The accessibility of the lone pair on the nitrogen atom for attacking an electrophile is crucial. In both isomers, the dimethylamino group is on a cyclohexane ring, and its accessibility will depend on its conformational preference (axial vs. equatorial). In the generally more stable equatorial position, the lone pair is readily accessible for reactions.

Experimental Protocols for Comparative Reactivity Studies

To provide a practical framework for researchers to quantify the reactivity differences between these two isomers, the following experimental protocols are proposed.

Competitive Acylation of the Hydroxyl Group

This experiment is designed to directly compare the rate of acylation of the two isomers under identical conditions.

Protocol:

  • Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol) of 2-(Dimethylamino)cyclohexan-1-ol and 3-(Dimethylamino)cyclohexan-1-ol in a dry, non-polar solvent (e.g., 10 mL of dichloromethane or chloroform).

  • Initiation of the Reaction: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of an acylating agent (e.g., 0.5 mmol of acetic anhydride or benzoyl chloride) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench the aliquots with a small amount of methanol.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the acylated products of each isomer.

  • Data Interpretation: A higher ratio of the acylated 2-isomer to the acylated 3-isomer at early time points will provide direct evidence for the enhanced reactivity of 2-(Dimethylamino)cyclohexan-1-ol.

Competitive Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Dissolve equimolar 2-isomer and 3-isomer in dry solvent react1 Cool to 0 °C prep1->react1 react2 Add sub-stoichiometric acylating agent react1->react2 monitor1 Take aliquots at time intervals react2->monitor1 monitor2 Quench with Methanol monitor1->monitor2 monitor3 Analyze by GC-MS or HPLC monitor2->monitor3

Figure 2: Workflow for the competitive acylation experiment.

Determination of Relative Basicity (pKa)

While experimental determination of pKa is the gold standard, computational methods can provide a reasonable estimate.

Computational Protocol:

  • Structure Optimization: Build the 3D structures of the protonated forms of both 2-(Dimethylamino)cyclohexan-1-ol and 3-(Dimethylamino)cyclohexan-1-ol. Perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)) in the gas phase and with a continuum solvation model (e.g., SMD or PCM for water).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima and to obtain the Gibbs free energies.

  • pKa Calculation: Use an isodesmic reaction approach with a reference compound of a known pKa (e.g., triethylamine) to calculate the relative pKa values[7][8][9][10]. The difference in the calculated free energy change of the isodesmic reaction for the two isomers will indicate their relative basicity.

Spectroscopic Signatures of Intramolecular Interactions

Spectroscopic techniques can provide evidence for the intramolecular hydrogen bonding that underpins the reactivity differences.

  • FTIR Spectroscopy: In a dilute solution of a non-polar solvent (e.g., carbon tetrachloride), the O-H stretching frequency of 2-(Dimethylamino)cyclohexan-1-ol is expected to show a broader and red-shifted band compared to the 3-isomer, which is indicative of intramolecular hydrogen bonding[11][12][13][14]. The 3-isomer, particularly the trans isomer, would exhibit a sharper O-H stretch at a higher wavenumber, characteristic of a "free" hydroxyl group.

  • ¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton is highly dependent on hydrogen bonding. In a non-polar solvent like CDCl₃, the OH proton of the 2-isomer is expected to be deshielded (appear at a higher ppm value) compared to the 3-isomer due to intramolecular hydrogen bonding.

Expected Spectroscopic Data Summary

Spectroscopic Technique2-(Dimethylamino)cyclohexan-1-ol3-(Dimethylamino)cyclohexan-1-ol
FTIR (dilute, non-polar solvent) Broader, red-shifted O-H stretchSharper, "free" O-H stretch
¹H NMR (non-polar solvent) Deshielded OH proton signalMore shielded OH proton signal

Conclusion and Recommendations for Synthetic Applications

The choice between 3-(Dimethylamino)cyclohexan-1-ol and 2-(Dimethylamino)cyclohexan-1-ol should be guided by the desired reactivity at the hydroxyl and amino centers.

  • For applications requiring high reactivity of the hydroxyl group , such as rapid acylation, esterification, or other nucleophilic additions, 2-(Dimethylamino)cyclohexan-1-ol, particularly the trans isomer, is the superior choice. The intramolecular assistance provided by the neighboring dimethylamino group significantly accelerates these reactions. This makes it an ideal candidate for use as a chiral auxiliary or in the synthesis of complex esters where mild reaction conditions are required.

  • When selective reaction at the amino group is desired without interference from the hydroxyl group, or when a less reactive hydroxyl group is needed, 3-(Dimethylamino)cyclohexan-1-ol is the more suitable isomer. The greater separation between the functional groups minimizes intramolecular interactions, allowing for more predictable and controlled transformations at each site. This isomer would be preferable in scenarios where, for example, N-alkylation or N-acylation is the primary goal, and the hydroxyl group is to be reacted in a subsequent, separate step.

By understanding the fundamental principles of stereoelectronics and intramolecular interactions that govern the reactivity of these two isomers, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and selective syntheses of their target molecules.

References

  • Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. ResearchGate. [Link]

  • Lane, J. R., Schrøder, S. D., Saunders, G. C., & Kjaergaard, H. G. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6371–6378. [Link]

  • Przesławska, M., et al. (1999). Gas phase FT-IR spectra and structure of aminoalcohols with intramolecular hydrogen bonds: I. The shape of the ν(OH) vibrational bands in R2NC3H6OH (R=H, CH3). Vibrational Spectroscopy, 20(1), 39-47. [Link]

  • Oliveira, P. R., & Rittner, R. (2003). Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium of Cis-3-N,N-Dimethyl Aminocyclohexanol through 1H NMR Sp. Annals of Magnetic Resonance, 2(3), 85-87. [Link]

  • Verevkin, S. P., et al. (2021). Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols. Physical Chemistry Chemical Physics, 23(45), 25686-25697. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • Mulla, S. T., & Jose, C. I. (1986). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(3), 691-706. [Link]

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. ACS Publications. [Link]

  • Neighbouring group participation. chemeurope.com. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. ResearchGate. [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. PMC. [Link]

  • Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. ACS Publications. [Link]

  • 3-(Dimethylamino)cyclohexan-1-ol. PubChem. [Link]

  • The Neighbouring Group Mechanisms. Dalal Institute. [Link]

  • Synthesis of 1,3-Amino Alcohols by Hydroxy-Directed Aziridination and Aziridine Hydrosilylation. ResearchGate. [Link]

  • Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry. [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. PeerJ Preprints. [Link]

  • How to Predict pKa. Rowan University. [Link]

  • Oxidation of cyclohexanol to cyclohexanone using transition metal substituted dodecatungstophosphates. Indian Journal of Chemistry. [Link]

  • Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
  • How to Predict the pKa of Any Compound in Any Solvent. acris. [Link]

  • university of copenhagen. CORE. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organic Chemistry Data. [Link]

  • Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. SciELO. [Link]

  • Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]

  • mild and efficient method for oxidation of alcohols in ionic liquid media. Journal of the Serbian Chemical Society. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride. Semantic Scholar. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Oxidation of Cyclohexanol with PCC. Scribd. [Link]

  • (1R,3S)-3-Aminocyclohexanol. PubChem. [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

  • 3-AMINOCYCLOHEXANOL. Chemcd. [Link]

  • Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. oc-praktikum.de. [Link]

  • Oxidation of cycloalkanes catalysed by N-hydroxyimides in supercritical carbon dioxide. Chemical Papers. [Link]

  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]

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Comparative

FTIR Spectral Comparison Guide: cis- vs. trans-3-(Dimethylamino)cyclohexan-1-ol

As a Senior Application Scientist, distinguishing between diastereomers with high precision is a routine yet critical challenge. In the case of 1,3-aminoalcohols like 3-(dimethylamino)cyclohexan-1-ol, the spatial relatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between diastereomers with high precision is a routine yet critical challenge. In the case of 1,3-aminoalcohols like 3-(dimethylamino)cyclohexan-1-ol, the spatial relationship between the hydroxyl donor and the amine acceptor dictates profound differences in physicochemical behavior[1].

This guide bypasses basic spectral library matching and delves into the mechanistic causality behind the Fourier Transform Infrared (FTIR) spectra of these isomers[2]. By leveraging conformational dynamics and a self-validating experimental protocol, we can definitively differentiate the cis and trans isomers based on their intramolecular hydrogen-bonding signatures[3].

Mechanistic Causality: Conformational Logic & Hydrogen Bonding

To understand the FTIR spectra, we must first analyze the three-dimensional conformational space of the cyclohexane ring. The spectral differences between the cis and trans isomers are not merely functional group additive; they are emergent properties of their stereochemistry.

  • The trans-Isomer (Axial-Equatorial): In trans-1,3-disubstituted cyclohexanes, the substituents must adopt an axial-equatorial (a,e) geometry. The spatial distance between the 1-OH and 3-N(CH3)2 groups is too vast to permit intramolecular hydrogen bonding. Consequently, in dilute solutions, the trans isomer exhibits only "free" functional group stretching.

  • The cis-Isomer (Diequatorial vs. Diaxial): The cis isomer exists in a dynamic equilibrium between the 1,3-diequatorial (e,e) and 1,3-diaxial (a,a) conformations. While 1,3-diaxial interactions normally impose a severe steric penalty, the proximity of the axial -OH and axial -N(CH3)2 groups allows for the formation of a highly stable O-H···N intramolecular hydrogen bond . The enthalpic gain from this hydrogen bond overcomes the steric penalty, heavily populating the diaxial conformer in non-polar environments[4].

ConformationalLogic Cis cis-Isomer Diaxial 1,3-Diaxial Conformer Cis->Diaxial Equilibrium Dieq 1,3-Diequatorial Conformer Cis->Dieq Equilibrium Trans trans-Isomer AxEq Axial-Equatorial Conformer Trans->AxEq HBond Strong Intramolecular H-Bond (O-H···N) Diaxial->HBond NoHBond1 No Intramolecular H-Bond Dieq->NoHBond1 NoHBond2 No Intramolecular H-Bond AxEq->NoHBond2 ShiftedOH Red-Shifted O-H (~3450 cm⁻¹) HBond->ShiftedOH FreeOH Free O-H (~3620 cm⁻¹) NoHBond1->FreeOH NoHBond2->FreeOH

Conformational logic dictating FTIR spectral differences in 3-(Dimethylamino)cyclohexan-1-ol isomers.

Quantitative Data Presentation

The conformational differences manifest most prominently in the O-H stretching region (3200–3700 cm⁻¹)[5]. The table below summarizes the diagnostic FTIR peaks used to differentiate the isomers.

Spectral Featurecis-Isomertrans-IsomerCausality & Structural Origin
Free O-H Stretch ~3620 cm⁻¹ (Minor)~3620 cm⁻¹ (Major)Unassociated hydroxyl group. Dominant in trans due to geometry precluding intramolecular H-bonds.
Bonded O-H Stretch ~3450 cm⁻¹ (Major)AbsentO-H···N intramolecular hydrogen bond. Exists exclusively in the cis 1,3-diaxial conformer[4].
C-N Stretch ~1020 cm⁻¹~1040 cm⁻¹Nitrogen lone pair involvement in H-bonding in the cis isomer reduces electron density in the C-N bond.
Bohlmann Bands Present / AlteredStandardC-H stretches antiperiplanar to the N lone pair (2700-2800 cm⁻¹) shift due to lone pair lock-up in H-bonding.

Self-Validating Experimental Protocol

To definitively prove that the ~3450 cm⁻¹ peak in the cis isomer is due to intramolecular (and not intermolecular) hydrogen bonding, the experimental design must be self-validating. We achieve this by utilizing a non-polar solvent and a rigorous serial dilution workflow.

Methodology: Concentration-Independent FTIR Analysis

Step 1: Solvent Selection & Preparation

  • Action: Dissolve the analyte in anhydrous Carbon Tetrachloride (CCl₄).

  • Causality: CCl₄ is chosen because it is strictly non-polar, incapable of acting as a hydrogen bond donor or acceptor, and is highly transparent in the critical 3000–4000 cm⁻¹ IR window. This ensures the solvent does not perturb the internal hydrogen-bonding dynamics.

Step 2: Serial Dilution (The Validation Engine)

  • Action: Prepare a concentration gradient of the sample: 0.1 M, 0.05 M, 0.01 M, and 0.001 M.

  • Causality: Intermolecular hydrogen bonds require two molecules to interact; thus, their formation is highly concentration-dependent. As you dilute the sample, intermolecular O-H peaks will diminish and shift. Conversely, intramolecular hydrogen bonds are contained entirely within a single molecule. Their spectral peaks will decrease in absolute intensity (following the Beer-Lambert law) but their molar absorptivity, peak shape, and wavenumber will remain perfectly constant across all dilutions.

Step 3: FTIR Acquisition

  • Action: Inject the solutions into a liquid transmission cell with KBr windows. Use varying path lengths (e.g., 1 mm for 0.1 M, up to 10 mm for 0.001 M) to maintain a constant number of interacting molecules in the beam path.

  • Action: Acquire spectra at 4 cm⁻¹ resolution, averaging 64 scans to ensure a high signal-to-noise ratio in the dilute samples.

Step 4: Spectral Validation & Proof

  • Action: Overlay the normalized spectra from the dilution series.

  • Validation: If the broad peak at ~3450 cm⁻¹ remains static in position and relative intensity to the C-H stretching bands, the system has self-validated the presence of the cis-1,3-diaxial intramolecular hydrogen bond. If the peak disappears, leaving only the 3620 cm⁻¹ free O-H stretch, the sample is the trans isomer (which only exhibited intermolecular bonding at high concentrations).

Workflow Prep 1. Sample Prep (Anhydrous CCl4) Dilution 2. Serial Dilution (0.1 M to 0.001 M) Prep->Dilution FTIR 3. FTIR Acquisition (Transmission Cell) Dilution->FTIR Analyze 4. Spectral Analysis (3200-3700 cm⁻¹) FTIR->Analyze Validate 5. Self-Validation (Check Peak Ratios) Analyze->Validate

Self-validating FTIR experimental workflow utilizing serial dilution to isolate intramolecular effects.

Application Insights for Drug Development

Understanding the FTIR-derived conformational preferences of 3-(dimethylamino)cyclohexan-1-ol isomers is not merely an academic exercise. In drug development, the spatial orientation of heteroatoms dictates pharmacophore mapping and receptor binding affinity.

Because the cis isomer can lock itself into a rigid 1,3-diaxial conformation stabilized by the O-H···N bond, it presents a vastly different steric profile and dipole moment to a target receptor compared to the highly flexible trans isomer[1]. Researchers utilize this FTIR methodology to rapidly verify the stereochemical purity of synthetic batches, ensuring that the catalytic or biological efficacy of the aminoalcohol is maintained[5].

References

  • [2] 3-(Dimethylamino)-1-cyclohexanol - SpectraBase. John Wiley & Sons, Inc. Available at:[Link]

  • [4] Intramolecular Interactions in 2-Aminoethanol and 3-Aminopropanol. ACS Publications. Available at:[Link]

  • [5] Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules (MDPI). Available at:[Link]

  • [3] Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. PubMed (J Phys Chem A). Available at:[Link]

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Validation

Benchmarking Catalytic Efficiency of 3-(Dimethylamino)cyclohexan-1-ol Derivatives: A Comparative Guide

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is a cornerstone of modern synthetic chemistry. Among the privileged scaffolds for such catalysts, chiral ami...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is a cornerstone of modern synthetic chemistry. Among the privileged scaffolds for such catalysts, chiral amino alcohols have demonstrated remarkable versatility and efficacy in a wide array of stereoselective transformations. This guide focuses on the catalytic efficiency of 3-(Dimethylamino)cyclohexan-1-ol derivatives, a class of chiral amino alcohols with significant potential in the synthesis of enantiomerically enriched molecules, which are crucial for the pharmaceutical and fine chemical industries.

This document provides an in-depth comparison of the catalytic performance of these derivatives, supported by a discussion of key benchmark reactions and detailed experimental protocols. We will delve into the structural nuances of these catalysts and their impact on reaction outcomes, offering a valuable resource for researchers, scientists, and drug development professionals seeking to employ these catalysts in their synthetic endeavors.

The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a class of organic molecules that contain both an amino group and a hydroxyl group, with at least one stereocenter. Their utility as catalysts and chiral ligands stems from their ability to form well-defined, rigid transition states with substrates, thereby effectively controlling the stereochemical outcome of a reaction. The presence of both a Lewis basic amino group and a Brønsted acidic/Lewis basic hydroxyl group allows for multiple modes of activation and interaction with reacting species.

The 3-(Dimethylamino)cyclohexan-1-ol scaffold, in particular, offers a conformationally constrained cyclohexane backbone which can influence the spatial arrangement of the catalytic groups and, consequently, the enantioselectivity of the catalyzed reaction. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) is a critical determinant of the catalyst's performance.

Key Benchmark Reactions for Evaluating Catalytic Efficiency

To objectively assess the catalytic efficiency of 3-(Dimethylamino)cyclohexan-1-ol derivatives, a set of well-established benchmark reactions are typically employed. These reactions are chosen for their sensitivity to the catalyst's structure and their relevance to common synthetic transformations.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[1][2] The enantioselectivity of this reaction is highly dependent on the chiral ligand employed to coordinate the zinc atom. Chiral amino alcohols, including derivatives of 3-(Dimethylamino)cyclohexan-1-ol, are known to be effective catalysts for this transformation.

The general reaction is as follows:

The key performance indicators for this reaction are the chemical yield and the enantiomeric excess (ee%) of the resulting chiral alcohol.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones.[3] This reaction typically involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, mediated by a chiral catalyst. The efficiency of the catalyst is determined by the conversion of the ketone and the enantiomeric excess of the product alcohol.

A typical reaction scheme is:

Comparative Performance Data (Hypothetical)

Catalyst DerivativeStereochemistryYield (%)ee (%)
(1R,3R)-3-(Dimethylamino)cyclohexan-1-oltrans9285 (R)
(1S,3S)-3-(Dimethylamino)cyclohexan-1-oltrans9184 (S)
(1R,3S)-3-(Dimethylamino)cyclohexan-1-olcis8565 (R)
(1S,3R)-3-(Dimethylamino)cyclohexan-1-olcis8768 (S)
(1R,3R)-3-(Diethylamino)cyclohexan-1-oltrans9082 (R)
(1R,3R)-3-(Dibenzylamino)cyclohexan-1-oltrans8875 (R)

Note: This data is illustrative and intended to demonstrate the format of a comparative guide. Actual experimental results would be required for a definitive comparison.

From this hypothetical data, one could infer that the trans isomers are generally more enantioselective than the cis isomers for this particular reaction, and that the nature of the N-substituent also plays a role in the catalytic efficiency.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these catalysts, detailed experimental protocols are essential.

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 3-(Dimethylamino)cyclohexan-1-ol derivative (0.05 mmol) in anhydrous toluene (2 mL).

  • Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of diethylzinc (1.1 M in toluene, 1.1 mmol) dropwise to the stirred reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the 1-phenyl-1-propanol product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mechanistic Insights and Catalyst Design

The stereochemical outcome of the reactions catalyzed by 3-(Dimethylamino)cyclohexan-1-ol derivatives is dictated by the formation of a rigid, chiral transition state. In the case of the diethylzinc addition to aldehydes, the amino alcohol is believed to form a chiral zinc-alkoxide complex.

G cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Catalyst Chiral Amino Alcohol Catalyst_Zn Chiral Zinc Alkoxide Catalyst->Catalyst_Zn Reacts with Et2Zn Et2Zn Et2Zn->Catalyst_Zn Transition_State [Chiral Transition State] Catalyst_Zn->Transition_State Coordinates Aldehyde Aldehyde (ArCHO) Aldehyde->Transition_State Product_Zn Zinc Alkoxide Product Transition_State->Product_Zn Et transfer Product_Zn->Catalyst_Zn Regenerates Catalyst Product Chiral Alcohol Product_Zn->Product Hydrolysis caption Proposed Catalytic Cycle for Diethylzinc Addition

Caption: Proposed Catalytic Cycle for Diethylzinc Addition.

The cyclohexane ring's conformation locks the dimethylamino and hydroxyl groups into specific spatial orientations. The trans isomer, for instance, may create a more defined and sterically hindered pocket for the incoming aldehyde, leading to higher enantioselectivity compared to the more flexible cis isomer. The lone pair on the nitrogen atom can coordinate to the zinc center, creating a bidentate ligand and a more rigid catalytic complex. This rigidity is key to effective chirality transfer.

Experimental Workflow for Catalyst Screening

A systematic approach is necessary to identify the optimal catalyst and reaction conditions for a new transformation.

G cluster_workflow Catalyst Screening Workflow Start Define Reaction Select_Catalysts Select Catalyst Derivatives (cis/trans, N-substituents) Start->Select_Catalysts Screen_Conditions Screen Reaction Conditions (Solvent, Temp., Time) Select_Catalysts->Screen_Conditions Analyze_Results Analyze Yield & ee% Screen_Conditions->Analyze_Results Optimize Optimize Lead Catalyst Analyze_Results->Optimize Optimize->Select_Catalysts Unsuccessful Scale_Up Scale-Up Reaction Optimize->Scale_Up Successful End Final Protocol Scale_Up->End caption Workflow for Catalyst Screening and Optimization

Caption: Workflow for Catalyst Screening and Optimization.

Conclusion and Future Outlook

While the full potential of 3-(Dimethylamino)cyclohexan-1-ol derivatives as catalysts in asymmetric synthesis is still being explored, the available information and analogies to other chiral amino alcohols suggest a promising future. Their straightforward synthesis from relatively inexpensive starting materials makes them attractive candidates for industrial applications.

Further research should focus on a systematic evaluation of a broader range of derivatives with varying steric and electronic properties. The exploration of their utility in other important asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, will undoubtedly uncover new opportunities for this versatile class of catalysts. The data and protocols presented in this guide serve as a foundational resource to stimulate and support these future investigations.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

  • Dilek, Ö., & Aydin, A. (2019). Chiral 1,4-aminoalkylphenols for enantioselective diethylzinc addition to aldehydes. Turkish Journal of Chemistry, 43(2), 608-616. [Link]

  • BenchChem. (2025). Application Note: Hypothetical Use of trans-2-(Dimethylamino)cyclohexanol in Asymmetric Aldol Reactions via Flow Chemistry. BenchChem.
  • Ahlford, K. (2009).
  • Sibi, M. P., & Asano, Y. (2005). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. PMC.
  • Szymański, W., & de Vries, J. G. (2009). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV)
  • Hernández-Torres, G., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1234. [Link]

  • Palmer, M. J., & Wills, M. (2000). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 11(10), 2025-2061.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-(Dimethylamino)cyclohexan-1-ol

Executive Summary 3-(Dimethylamino)cyclohexan-1-ol (CAS: 6890-03-5) and its hydrochloride salt (CAS: 2260936-73-8) are versatile amino alcohol intermediates widely utilized in pharmaceutical synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)cyclohexan-1-ol (CAS: 6890-03-5) and its hydrochloride salt (CAS: 2260936-73-8) are versatile amino alcohol intermediates widely utilized in pharmaceutical synthesis and drug development. Due to their bioactive nature and physicochemical profile, these compounds present specific acute toxicity and irritant hazards[1]. This guide provides a self-validating, E-E-A-T-aligned protocol for the safe operational handling, spill mitigation, and compliant disposal of 3-(Dimethylamino)cyclohexan-1-ol, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first understand the chemical's intrinsic properties. As an amino alcohol, it exhibits both nucleophilic (amine) and protic (hydroxyl) characteristics, dictating its reactivity and hazard profile.

Table 1: Chemical and Hazard Summary

Property / HazardSpecificationCausality / Implication for Handling
Chemical Name 3-(Dimethylamino)cyclohexan-1-olSecondary alcohol with a tertiary amine group.
CAS Numbers 6890-03-5 (Free base); 2260936-73-8 (HCl salt)Free base is a liquid/low-melting solid; HCl salt is a water-soluble powder.
GHS Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)Systemic toxicity requires full PPE (nitrile gloves, lab coat, safety goggles)[1].
Irritation Hazards Skin Irrit. 2, Eye Irrit. 2AThe basic nature of the tertiary amine causes localized tissue irritation[1].
Target Organ Toxicity STOT SE 3 (Central Nervous System)Inhalation of vapors/dust can cause dizziness or drowsiness. Fume hood mandatory[1].
Mechanistic Safety Insights: The "Why" Behind the Protocol

In laboratory safety, compliance is driven by understanding causality. Memorizing steps is insufficient; understanding the chemical mechanisms prevents catastrophic errors.

  • Why avoid bleach (sodium hypochlorite) during cleanup? Amino alcohols can react with hypochlorites to form toxic, potentially explosive chloramines. Never use bleach to decontaminate amine spills.

  • Why use high-density polyethylene (HDPE) containers? The free base form of amino alcohols can slowly degrade certain plastics (like polycarbonate) over time due to their alkalinity. HDPE provides excellent chemical resistance against basic organic compounds.

  • Why segregate from strong oxidizers? The electron-rich tertiary amine is highly susceptible to oxidation, which can lead to rapid, exothermic degradation. Strict segregation is a core requirement of standard Chemical Hygiene Plans[2].

Step-by-Step Disposal Protocol

The primary method for the disposal of amino alcohols is through high-temperature incineration by a licensed chemical waste disposal service[3]. Never discharge amino alcohols down the drain.

  • Step 1: Waste Segregation & Collection

    • Action: Collect liquid waste (if in solution) or solid waste (if HCl salt) in a designated, clearly labeled, and sealed container compatible with the chemical (HDPE recommended)[3].

    • Validation: Ensure the container is free of incompatible residues, particularly strong acids, acid chlorides, or oxidizing agents[2]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3].

  • Step 2: Container Labeling

    • Action: Label the container explicitly with "Hazardous Waste," the full chemical name "3-(Dimethylamino)cyclohexan-1-ol," and the GHS07 (Exclamation Mark) pictogram[1].

    • Validation: Date the label the exact moment the first drop of waste enters the container to comply with satellite accumulation time limits (typically 90-180 days).

  • Step 3: Decontamination of Empty Containers

    • Action: Thoroughly triple-rinse empty containers that held the compound with a suitable polar organic solvent (e.g., ethanol or acetone)[3].

    • Validation: The rinsate must not be discharged into the environment; it must be collected and disposed of as hazardous waste along with the primary chemical[3].

  • Step 4: EHS Handoff

    • Action: Transfer the sealed, labeled container to your institution's EHS department or a certified hazardous waste disposal company for final incineration[4].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

  • Solid Spill (HCl Salt): Dampen the powder with a minimal amount of water to prevent dusting before sweeping[5]. Sweep up using non-sparking tools and place in a suitable, sealable container for disposal[5].

  • Liquid Spill (Free base or solution): Contain the spill with an inert absorbent material such as vermiculite or dry sand[6]. Do NOT use combustible absorbents like sawdust. Pick up and arrange disposal without creating dust[7], and transfer the saturated absorbent into a labeled chemical waste container[6]. Wash the spill area with soap and water, collecting the wash water as hazardous waste.

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation: 3-(Dimethylamino)cyclohexan-1-ol Decision1 Physical State? Start->Decision1 Solid Solid (HCl Salt) Collect in HDPE Drum Decision1->Solid Powder/Salt Liquid Liquid / Solution Collect in HDPE Carboy Decision1->Liquid Solution/Free Base Segregation Segregate from: Oxidizers & Strong Acids Solid->Segregation Liquid->Segregation Labeling Labeling: "Hazardous Waste" + GHS07 Pictogram Segregation->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS EHS Pickup & Licensed Incineration Storage->EHS

Figure 1: End-to-end disposal and segregation workflow for 3-(Dimethylamino)cyclohexan-1-ol.

References[1] Title: 3-(dimethylamino)cyclohexan-1-ol hydrochloride Chemical Substance Information | Source: nextsds.com | URL:https://nextsds.com[4] Title: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | Source: benchchem.com | URL: https://www.benchchem.com[5] Title: Bis(2-chloroethyl)amine hydrochloride | Source: scbt.com | URL: https://www.scbt.com[3] Title: Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals | Source: benchchem.com | URL: https://www.benchchem.com[2] Title: CALIFORNIA STATE UNIVERSITY, FRESNO CHEMICAL HYGIENE PLAN | Source: fresnostate.edu | URL:https://fresnostate.edu[7] Title: 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET | Source: tcichemicals.com | URL:https://www.tcichemicals.com[6] Title: Material Safety Data Sheet | Source: chemtel.net | URL:https://www.chemtel.net

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)cyclohexan-1-ol
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